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  • Product: 4-Fluorobutanesulphonyl fluoride
  • CAS: 660-14-0

Core Science & Biosynthesis

Foundational

The Architecture of 4-Fluorobutanesulfonyl Fluoride (4-FBSF): A Technical Whitepaper

Executive Summary In the rapidly evolving landscape of covalent drug discovery and chemical biology, the strategic selection of electrophilic warheads is paramount. 4-Fluorobutanesulfonyl fluoride (4-FBSF) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and chemical biology, the strategic selection of electrophilic warheads is paramount. 4-Fluorobutanesulfonyl fluoride (4-FBSF) has emerged as a highly versatile, bifunctional building block. By combining a flexible fluoroalkyl chain with a highly chemoselective sulfonyl fluoride group, 4-FBSF serves as a premier reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

As a Senior Application Scientist, I have observed that the true value of 4-FBSF lies not just in its ability to append a 4-fluorobutyl moiety to a target molecule, but in the profound thermodynamic stability and kinetic predictability of its S-F bond[2]. This whitepaper deconstructs the chemical structure of 4-FBSF, explains the causality behind its synthetic and experimental applications, and provides field-proven protocols for its utilization.

Structural Logic and Physicochemical Profile

4-FBSF (CAS: 660-14-0) is structurally defined by a four-carbon aliphatic chain flanked by two distinct fluorine environments: a primary alkyl fluoride and a sulfur(VI)-bound fluoride[3][4].

  • The Alkyl Fluoride Terminus (-CH₂F): This moiety is highly stable and serves as a bioisostere for hydrogen or hydroxyl groups. In drug development, the 4-fluorobutyl chain is frequently utilized to tune lipophilicity or as a precursor/model for ¹⁸F-radiolabeling in Positron Emission Tomography (PET) imaging.

  • The Sulfonyl Fluoride Warhead (-SO₂F): Unlike traditional sulfonyl chlorides, the sulfonyl fluoride group is remarkably stable to hydrolysis and reduction[2][5]. It acts as a "latent warhead" that only engages when triggered by specific microenvironmental conditions or catalysts (such as DBU or BEMP)[6][7].

Quantitative Data Summary

To facilitate experimental planning, the core physicochemical properties of 4-FBSF are summarized below:

PropertyValue
Chemical Name 4-fluorobutane-1-sulfonyl fluoride
CAS Number 660-14-0
Molecular Formula C₄H₈F₂O₂S
Molecular Weight 158.02 Da
SMILES String C(CCS(=O)(=O)F)CF
Predicted Density ~1.25 g/cm³
Predicted Boiling Point ~207.1 °C at 760 mmHg

Data aggregated from PubChemLite and chemBlink databases[3][4].

StructuralLogic FBSF 4-FBSF Core (C4H8F2O2S) SO2F Sulfonyl Fluoride (-SO2F) FBSF->SO2F Electrophilic Warhead AlkylF Fluoroalkyl Chain (-C4H8F) FBSF->AlkylF Bioisosteric Tail SuFEx SuFEx Click Chemistry (Covalent Binding) SO2F->SuFEx Heterolytic S-F Cleavage PET Lipophilicity & PET Potential AlkylF->PET Hydrophobic Tuning

Logical relationship between 4-FBSF structural domains and their functional applications.

The Causality of SuFEx Reactivity: Why S-F Outperforms S-Cl

To understand why 4-FBSF is preferred over its chloride counterpart (4-fluorobutanesulfonyl chloride), we must examine the fundamental thermodynamics of the sulfur-halogen bond.

Introduced by Nobel Laureate K. Barry Sharpless, SuFEx chemistry relies on the unique properties of the S-F bond[1][2]. The homolytic bond dissociation energy of the S-F bond is significantly higher (~90.5 kcal/mol) than that of the S-Cl bond (~46 kcal/mol)[2].

The Mechanistic Causality:

  • Resistance to Reduction: Because fluorine is highly electronegative, the electron cloud in the S-F bond is heavily biased toward the fluorine atom. This forces any bond cleavage to be strictly heterolytic[2][8]. Consequently, 4-FBSF does not generate active radical intermediates and remains entirely stable in reductive biological environments, such as those rich in glutathione (GSH)[2].

  • Thermodynamic Stability vs. Kinetic Reactivity: Sulfonyl fluorides are thermodynamically stable but kinetically reactive. They ignore most nucleophiles (like water or aliphatic alcohols) until they are activated by a strong hydrogen-bond acceptor or a specific enzyme pocket (e.g., targeting context-specific Tyrosine, Lysine, or Serine residues)[1][5].

Synthesis of 4-FBSF: The Potassium Bifluoride Advantage

The synthesis of 4-FBSF typically proceeds via the halogen exchange of 4-fluorobutanesulfonyl chloride. However, traditional methods using aqueous potassium fluoride (KF) often result in unwanted hydrolysis of the product[1][9].

To engineer a higher-yielding, self-protecting reaction, modern protocols utilize Potassium Bifluoride (KHF₂) as the fluoride source[1][10].

Why KHF₂? The bifluoride anion [F-H-F]⁻ acts as a superior nucleophile for the Cl-F exchange[10]. More importantly, the acidic nature of the bifluoride generates a localized buffer system at the water/organic interface. This counterintuitive use of a strong acid (HX equivalent) enhances the utility of fluoride as a nucleophile while suppressing its basicity, effectively preventing the hydrolysis of the newly formed 4-FBSF[7].

Self-Validating Experimental Protocol: SuFEx Conjugation

When utilizing 4-FBSF to modify a phenolic drug target or peptide, the protocol must be self-validating. A self-validating system ensures that at each step, the reaction provides a measurable indicator of success or failure, eliminating downstream false positives.

Step-by-Step Methodology: Phenolic Sulfonylation
  • Preparation: Dissolve the phenolic substrate (1.0 eq) in anhydrous acetonitrile (MeCN) at a concentration of 0.1 M. Causality: MeCN provides a polar aprotic environment that stabilizes the transition state without competing as a nucleophile.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (0.2 to 1.0 eq) to the solution. Causality: DBU acts as a specialized base that activates the phenol and coordinates with the sulfonyl fluoride, lowering the activation energy for the exchange.

  • Introduction of 4-FBSF: Dropwise add 4-FBSF (1.2 eq) to the stirring mixture at room temperature.

  • Reaction Monitoring (The Validation Step): Stir for 2–12 hours. Monitor via LC-MS. Validation Check: The reaction is strictly heterolytic. You should observe a clean mass shift corresponding to the addition of the 4-fluorobutanesulfonyl group minus one HF molecule (Δ mass = +138 Da). The absence of homolytic dimers or hydrolyzed sulfonic acid byproducts validates the SuFEx mechanism[2][5].

  • Quenching and Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Workflow Step1 1. Substrate Preparation Dissolve Phenol/Amine in MeCN Step2 2. Base/Catalyst Addition Add DBU or BEMP (0.2 - 1.0 eq) Step1->Step2 Step3 3. 4-FBSF Introduction Add 4-FBSF (1.2 eq) at Room Temp Step2->Step3 Step4 4. SuFEx Reaction Stir 2-12h (Chemoselective S-F Cleavage) Step3->Step4 Step5 5. Validation & Isolation LC-MS Confirmation & Flash Chromatography Step4->Step5

Step-by-step SuFEx experimental workflow for 4-FBSF conjugation.

Applications in Covalent Drug Development

In modern drug discovery, 4-FBSF is not merely a reagent; it is a structural modifier. By utilizing SuFEx to attach the 4-fluorobutanesulfonyl group to a pharmacophore, researchers can achieve two goals simultaneously:

  • Targeted Covalent Inhibition: The sulfonyl fluoride can be strategically positioned to act as a "latent warhead" that forms an irreversible covalent bond with specific nucleophilic residues (e.g., Tyrosine or Lysine) within an enzyme's active site[1][2].

  • Radioligand Development: The terminal alkyl fluorine on the 4-fluorobutyl chain provides a direct blueprint for ¹⁸F isotopic exchange. This allows a successful covalent inhibitor to be rapidly translated into a PET imaging tracer for in vivo pharmacokinetic mapping[7].

By mastering the chemical logic and thermodynamic advantages of 4-FBSF, researchers can unlock highly efficient, modular pathways for next-generation molecular assembly.

References

  • PubChemLite - 4-fluorobutanesulphonyl fluoride (C4H8F2O2S). Available at: [Link]

  • Chinese Chemical Letters (rhhz.net) - Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • National Institutes of Health (PMC) - Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Available at:[Link]

  • ResearchGate - Sulfonyl fluorides made with potassium bifluoride. Available at:[Link]

  • National Institutes of Health (PMC) - Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at:[Link]

Sources

Exploratory

4-Fluorobutanesulfonyl Fluoride (CAS 660-14-0): A Bifunctional Hub for SuFEx Click Chemistry and Covalent Drug Discovery

Executive Summary: In modern chemical biology and drug development, the demand for highly selective, stable, and modular covalent warheads has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: In modern chemical biology and drug development, the demand for highly selective, stable, and modular covalent warheads has driven the rapid adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While aryl sulfonyl fluorides are ubiquitous, aliphatic analogs offer unique spatial and physicochemical properties. 4-Fluorobutanesulfonyl fluoride (CAS 660-14-0) is a highly specialized, bifunctional aliphatic hub featuring a terminal primary alkyl fluoride and an electrophilic sulfonyl fluoride. This whitepaper details its physical properties, mechanistic behavior in SuFEx reactions, and strategic utility in covalent drug design.

Note: This compound must not be confused with the perfluorinated industrial surfactant precursor, perfluorobutanesulfonyl fluoride (PBSF, CAS 375-72-4).

Molecular Identity & Key Physicochemical Properties

4-Fluorobutanesulfonyl fluoride is an unbranched, four-carbon aliphatic chain terminated by two distinct fluorine-containing functional groups. The terminal C-F bond is highly stable and serves as a lipophilic bioisostere, while the -SO₂F group acts as a "spring-loaded" electrophile for covalent targeting.

Table 1: Physical and Chemical Properties
PropertyValue
Chemical Name 4-Fluoro-1-butanesulfonyl fluoride
CAS Registry Number 660-14-0[1]
Molecular Formula C₄H₈F₂O₂S[1]
Molecular Weight 158.16 g/mol [1]
Density (Calculated) ~1.25 g/cm³[1]
Boiling Point (Calculated) 207.1 °C at 760 mmHg[1]
SMILES String C(CCS(=O)(=O)F)CF[1]

Mechanistic Foundations: SuFEx Click Chemistry & The Alkyl Challenge

The SuFEx Advantage

Pioneered by K. Barry Sharpless, SuFEx click chemistry relies on the unique thermodynamic stability of the S(VI)-F bond[2]. Unlike traditional sulfonyl chlorides, which rapidly hydrolyze in aqueous environments, sulfonyl fluorides are remarkably resistant to reduction and thermolysis[3]. They remain inert until the fluoride leaving group is activated by specific microenvironments—such as the basic pocket of a target protein or a specialized catalyst—allowing them to react selectively with nucleophiles (e.g., phenols, amines, or Ser/Tyr/Lys residues)[2][3].

The Alkyl Sulfonyl Fluoride Paradox

Utilizing alkyl sulfonyl fluorides like 4-fluorobutanesulfonyl fluoride presents a distinct chemical challenge compared to their aryl counterparts. Alkyl sulfonyl fluorides are inherently less electrophilic[4]. More critically, the strongly electron-withdrawing sulfonyl group highly acidifies the adjacent α -protons.

The Causality of Decomposition: If standard strong bases (such as DBU) are used to force the SuFEx reaction, the basicity outpaces the nucleophilic attack. The molecule undergoes rapid α -deprotonation to form a highly reactive sulfene intermediate, which subsequently decomposes or oligomerizes, drastically reducing the yield of the desired covalent adduct[4]. Therefore, successful SuFEx functionalization of 4-fluorobutanesulfonyl fluoride requires carefully optimized catalytic conditions, such as the use of milder bases like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or exploiting intramolecular non-covalent interactions to polarize the S-F bond without triggering deprotonation[4][5].

SuFEx_Pathway Node1 4-Fluorobutanesulfonyl Fluoride (Alkyl-SO₂F) Node2_Bad Strong Base (e.g., DBU) Node1->Node2_Bad Suboptimal Conditions Node2_Good Mild Base / Specific Activator (e.g., BTMG) Node1->Node2_Good Optimized Conditions Node3_Bad α-Deprotonation (Sulfene Formation) Node2_Bad->Node3_Bad Node4_Bad Decomposition / Low Yield Node3_Bad->Node4_Bad Side Reaction Node3_Good SuFEx Activation (S-F Bond Polarization) Node2_Good->Node3_Good Node4_Good Nucleophilic Attack (Phenol / Protein Residue) Node3_Good->Node4_Good Node5_Good Stable Covalent Adduct Node4_Good->Node5_Good Target Engagement

Reaction pathways of alkyl sulfonyl fluorides under varying basic conditions.

The 4-Fluoro Advantage in Drug Discovery

In targeted covalent inhibitor (TCI) design, the aliphatic chain of 4-fluorobutanesulfonyl fluoride provides the flexibility needed to navigate deep, hydrophobic binding pockets. The strategic placement of the terminal fluorine atom serves three critical functions:

  • Metabolic Stability: Replacing a terminal hydrogen with a fluorine atom on an alkyl chain is a proven strategy to block cytochrome P450-mediated ω -oxidation, significantly extending the pharmacokinetic half-life of the drug.

  • Lipophilic Interactions: The C-F bond enhances the overall lipophilicity of the warhead, improving membrane permeability and binding affinity within hydrophobic sub-pockets.

  • Fragment-Based Drug Discovery (FBDD): The ¹⁹F nucleus provides a pristine, background-free handle for ¹⁹F NMR-based fragment screening, allowing researchers to monitor target engagement in real-time.

Experimental Protocol: BTMG-Mediated SuFEx Functionalization

To overcome the α -deprotonation liability of alkyl sulfonyl fluorides, the following protocol utilizes BTMG as a specialized catalyst. This methodology is designed as a self-validating system using ¹⁹F NMR to ensure structural integrity throughout the workflow.

Objective: To synthesize a stable sulfonate ester or sulfonamide by coupling 4-fluorobutanesulfonyl fluoride with a target phenol or primary amine.

Step 1: Reagent Preparation

  • In a dry, argon-purged reaction vial, dissolve the target nucleophile (phenol or amine, 1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Add 4-fluorobutanesulfonyl fluoride (1.2 equiv). The slight excess compensates for trace hydrolysis over extended reaction times.

Step 2: Catalytic Activation

  • Add BTMG (0.2 equiv, 20 mol%) dropwise at room temperature[5].

  • Causality Note: BTMG provides precise basicity—it is strong enough to hydrogen-bond with and activate the nucleophile, polarizing the S-F bond for SuFEx exchange, but sterically hindered and mild enough to prevent the rapid abstraction of the α -protons that leads to sulfene degradation[4][5].

Step 3: Reaction Monitoring (Self-Validating Step)

  • Stir the reaction mixture at room temperature for 2–6 hours.

  • Monitor the reaction progress directly via ¹⁹F NMR spectroscopy.

  • Validation: The starting material exhibits two distinct ¹⁹F signals: the primary alkyl fluoride (-CH₂F ) typically near -218 ppm, and the sulfonyl fluoride (-SO₂F ) near +50 ppm. A successful reaction is definitively confirmed by the complete disappearance of the +50 ppm signal, while the -218 ppm signal remains perfectly intact. This proves selective SuFEx coupling without unintended C-F bond cleavage.

Step 4: Quenching and Purification

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize the BTMG catalyst.

  • Extract the product with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the pure covalent adduct.

References

  • Title: 4-Fluoro-1-Butanesulfonyl Fluoride (CAS 660-14-0)
  • Source: scripps.
  • Source: merckmillipore.
  • Source: d-nb.
  • Source: nih.

Sources

Foundational

The S(VI) Electrophilic Hub: Mechanism and Modularity of Fluorinated Sulfonyl Fluorides in SuFEx Chemistry

Executive Summary & Nomenclature Context Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry, offering unprecedented thermodynamic stability coupled with precise kinetic reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Context

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry, offering unprecedented thermodynamic stability coupled with precise kinetic reactivity. In drug discovery and materials science, fluorinated sulfonyl fluorides are privileged electrophilic hubs.

A Note on Nomenclature: The term "4-fluorobutanesulphonyl fluoride" is frequently encountered in laboratory vernacular as a typographical conflation of two distinct, highly valuable SuFEx reagents: 4-fluorobenzenesulfonyl fluoride (4-FBSF) and perfluorobutanesulfonyl fluoride (PBSF, also known as NfF) . To ensure rigorous scientific accuracy, this whitepaper dissects the mechanistic principles, activation pathways, and self-validating experimental protocols for both of these closely related S(VI) fluorinated hubs.

Thermodynamic Stability vs. Kinetic Reactivity

The fidelity of SuFEx stems from the unique properties of the S(VI)–F bond. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, the S–F bond boasts a bond dissociation energy of approximately 80–90 kcal/mol[1]. This renders sulfonyl fluorides virtually inert to water, oxygen, and mild nucleophiles under physiological conditions, a critical feature for developing covalent inhibitors in chemical biology[2].

However, this thermodynamic "dead end" is bypassed through specific kinetic activation. The SuFEx reaction is driven by the formation of exceptionally strong bonds, such as the Si–F bond (~135 kcal/mol) when silyl ethers are used, or through extreme transition-state stabilization via specialized catalysts[1].

Mechanism of Action: Activating the S(VI) Center

The mechanism of action for fluorinated sulfonyl fluorides (like 4-FBSF and PBSF) relies on overcoming the steric and electronic shielding of the hexavalent sulfur. This is achieved via three primary catalytic pathways:

  • Bifluoride Catalysis ([FHF]⁻): The bifluoride anion acts as a potent, autocatalytic trap for silyl byproducts or as a direct hydrogen-bond donor to activate the S(VI) fluoride toward nucleophilic substitution. This pathway is highly effective for synthesizing pharmaceutically relevant triflones and bis(trifluoromethyl)sulfur oxyimines[2].

  • Base Catalysis (DBU, BEMP): Strong, non-nucleophilic amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate the transition of fluoride into a leaving group by polarizing the incoming nucleophile and stabilizing the trigonal bipyramidal S(VI) transition state[2].

  • Lewis Acid Catalysis: Recent advancements demonstrate that metal Lewis acids, such as Ca(NTf₂)₂, can coordinate directly to the S(VI) fluoride, promoting a four-membered transition state that facilitates simultaneous S–N and Si–F bond formation[3].

MoA A Sulfonyl Fluoride Hub C Catalyst Activation ([FHF]- or DBU) A->C B Nucleophile (Silyl Ether/Amine) B->C D Trigonal Bipyramidal S(VI) Transition State C->D Nucleophilic Attack E S-O / S-N Bond Formation (SuFEx Product) D->E Product Release F Leaving Group Departure (F- or TMS-F) D->F Byproduct

Mechanistic pathway of catalyzed S(VI) Fluoride Exchange (SuFEx).

Causality in Experimental Design: The SNAr vs. SuFEx Competition

A critical challenge in utilizing dual-electrophile hubs like 4-FBSF is controlling chemoselectivity. 4-FBSF possesses two reactive sites: the aromatic fluorine (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the sulfonyl fluorine (susceptible to SuFEx).

The E-E-A-T Insight: Merely mixing an amine with 4-FBSF in a polar solvent like DMF results in poor SuFEx yields. Why? Neutral amines in polar aprotic solvents inherently favor attack at the aromatic ring via SNAr[4].

To engineer a self-validating, highly selective SuFEx protocol, the nucleophile must be modified. By deprotonating the amine with Lithium bis(trimethylsilyl)amide (LiHMDS) in a non-polar solvent like toluene, the resulting amine anion becomes a "harder" nucleophile. This hard nucleophile perfectly matches the hard S(VI) electrophilic center, completely suppressing the SNAr pathway and driving exclusive sulfonyl substitution (SuFEx)[4].

Conversely, PBSF (NfF) is an aliphatic perfluorinated hub. It is predominantly utilized for the deoxyfluorination of alcohols or the generation of nonaflates (perfluorobutanesulfonates), which serve as superior electrophiles in palladium-catalyzed cross-coupling reactions due to their lower cost and greater stability compared to triflates[5].

Table 1: Comparative Reactivity Profiles of Fluorinated SuFEx Hubs
ReagentChemical FormulaPrimary SuFEx ApplicationOptimal Catalyst/BaseCompeting Side Reactions
4-FBSF C₆H₄F₂O₂SSynthesis of sulfonamides, covalent probesLiHMDS (in Toluene)SNAr at the aromatic ring
PBSF (NfF) C₄F₁₀O₂SDeoxyfluorination, Nonaflate generationDBU or[FHF]⁻Elimination (alkene formation)
SO₂F₂ F₂O₂SGaseous connective hub for bis-sulfatesBTMG-HMDS / TEAHydrolysis (under extreme pH)

Step-by-Step Experimental Methodology

The following protocol details the chemoselective synthesis of sulfonamides using 4-FBSF, utilizing the deprotonation strategy to ensure absolute SuFEx fidelity over SNAr[4].

Materials Required:

  • 4-Fluorobenzenesulfonyl fluoride (4-FBSF) (1.0 equiv)

  • Primary or Secondary Amine (1.0 equiv)

  • LiHMDS (1.0 M in THF) (1.1 equiv for secondary; 2.1 equiv for primary amines)

  • Anhydrous Toluene

  • Inert Nitrogen (N₂) atmosphere

Workflow:

  • Preparation of the Amide Nucleophile: Flush a flame-dried Schlenk flask with N₂. Dissolve the target amine in anhydrous toluene (0.2 M concentration).

  • Deprotonation: Cool the reaction vessel to 0 °C. Dropwise, add the LiHMDS solution. Causality Note: The use of toluene prevents the stabilization of the polar Meisenheimer complex required for SNAr, while LiHMDS generates the highly reactive lithium amide[4]. Stir for 15 minutes.

  • SuFEx Ligation: Add 4-FBSF (1.0 equiv) directly to the reaction mixture. Allow the reaction to warm to room temperature. The reaction is typically complete within 2–4 hours, driven by the precipitation of LiF.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol S1 1. Preparation Dry Toluene Inert N2 Atmosphere S2 2. Activation Add LiHMDS (Deprotonation) S1->S2 S3 3. SuFEx Ligation Add 4-FBSF Stir at 25°C S2->S3 S4 4. Isolation Quench & Extract Chromatography S3->S4

Step-by-step experimental workflow for chemoselective SuFEx ligation.

Advanced Applications: Accelerated SuFEx Click Chemistry (ASCC)

For high-throughput drug discovery, classical SuFEx can be further optimized. Accelerated SuFEx Click Chemistry (ASCC) utilizes a synergistic catalytic system, such as BTMG (a guanidine base) paired with HMDS (hexamethyldisilazane). In this system, HMDS acts as an in situ silylating agent, converting alcohols into highly reactive silyl ethers on the fly, while the base catalyzes the S–F bond cleavage. This reduces reaction times from hours to mere minutes, expanding the modularity of fluorinated sulfonyl fluorides across massive compound libraries[6].

References

1.[5] Title: Perfluorobutanesulfonyl fluoride - Wikipedia Source: wikipedia.org URL:

2.[4] Title: Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides Source: thieme-connect.com URL:

3.[2] Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS Source: pnas.org URL:

4.[1] Title: SuFEx in Metal–Organic Frameworks: Versatile Postsynthetic Modification Tool | ACS Applied Materials & Interfaces Source: acs.org URL:

5.[6] Title: Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC Source: nih.gov URL:

6.[3] Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange | Organic Letters Source: acs.org URL:

Sources

Exploratory

thermodynamic stability of 4-fluorobutanesulphonyl fluoride at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluorobutanesulfonyl Fluoride at Room Temperature For Researchers, Scientists, and Drug Development Professionals Abstract Sulfonyl fluorides have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluorobutanesulfonyl Fluoride at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl fluorides have emerged as a pivotal class of functional groups in drug discovery and chemical biology, prized for their unique balance of stability and reactivity.[1][2][3] This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-fluorobutanesulfonyl fluoride at room temperature. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established principles from analogous alkyl and aryl sulfonyl fluorides to provide a robust predictive framework. We will delve into the fundamental physicochemical properties governing its stability, potential decomposition pathways, and best practices for its experimental evaluation and handling. This document is intended to serve as an essential resource for researchers leveraging this important chemical entity in their work.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The strategic application of covalent inhibitors has witnessed a renaissance in modern drug development, offering advantages in potency, duration of action, and the ability to target challenging proteins. Within this landscape, sulfonyl fluorides (R-SO₂F) have carved out a significant niche.[1][3] Unlike their more reactive sulfonyl chloride counterparts, which are often prone to rapid hydrolysis, sulfonyl fluorides exhibit a more tempered reactivity, allowing for selective engagement with specific nucleophilic amino acid residues (such as lysine, tyrosine, and serine) within a protein's binding pocket.[1][3] This "Goldilocks" reactivity is underpinned by the inherent strength and stability of the sulfur-fluorine bond.[4]

4-Fluorobutanesulfonyl fluoride introduces an additional layer of chemical functionality—an aliphatic fluorine atom—which can be used to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. Understanding the intrinsic thermodynamic stability of this bifunctional molecule at room temperature is therefore paramount for its effective use, from synthesis and purification to storage and application in complex biological systems.

Foundational Principles of Sulfonyl Fluoride Stability

The thermodynamic stability of a sulfonyl fluoride is fundamentally dictated by the properties of the sulfur(VI)-fluorine bond. This bond is significantly more robust than the S-Cl bond in analogous sulfonyl chlorides, rendering sulfonyl fluorides more resistant to hydrolysis and thermolysis.[4] This enhanced stability can be attributed to the high electronegativity of fluorine and the favorable orbital overlap in the S-F bond.

However, "stable" is a relative term. The sulfur atom in a sulfonyl fluoride remains highly electrophilic and is susceptible to nucleophilic attack. The stability of 4-fluorobutanesulfonyl fluoride at room temperature will therefore be a function of its molecular structure and its immediate chemical environment.

Key Factors Influencing Stability:
  • Electronic Effects: The electron density at the sulfur atom is a critical determinant of its susceptibility to nucleophilic attack. Electron-withdrawing groups attached to the alkyl or aryl backbone increase the electrophilicity of the sulfur, potentially decreasing stability in the presence of nucleophiles. Conversely, electron-donating groups can enhance stability.[5]

  • Steric Hindrance: Bulky groups around the sulfonyl fluoride moiety can sterically shield the sulfur atom from approaching nucleophiles, thereby increasing the kinetic stability of the compound.[5]

  • Environmental Conditions: The presence of water, bases, or potent nucleophiles can initiate decomposition pathways, even at room temperature.[6][7]

Analysis of 4-Fluorobutanesulfonyl Fluoride Stability

While specific thermodynamic data for 4-fluorobutanesulfonyl fluoride is sparse, we can construct a detailed stability profile by dissecting its structure.

Inductive Effects of the Alkyl Fluorine

The fluorine atom at the 4-position of the butane chain exerts a weak electron-withdrawing inductive effect (-I). This effect diminishes with distance, but it will slightly increase the electrophilicity of the sulfonyl sulfur compared to an unsubstituted butanesulfonyl fluoride. This suggests a marginally increased susceptibility to nucleophilic attack.

Susceptibility to Decomposition

At room temperature, 4-fluorobutanesulfonyl fluoride is expected to be stable when stored as a neat substance in an inert, anhydrous environment. The primary routes of decomposition involve reaction with external reagents.

Table 1: Predicted Stability of 4-Fluorobutanesulfonyl Fluoride under Various Conditions

ConditionPredicted StabilityRationale
Neat, Anhydrous, Inert AtmosphereHighThe S-F bond is intrinsically strong. In the absence of external reactants, the molecule is thermodynamically stable.
Aqueous Solution (Neutral pH)Moderate to HighWhile more stable than sulfonyl chlorides, slow hydrolysis can occur over extended periods. The rate will be pH-dependent.[4]
Aqueous Solution (Basic, pH > 9)LowHydroxide ions are effective nucleophiles that will attack the electrophilic sulfur, leading to hydrolysis.[8]
In the Presence of AminesLowTertiary and even secondary amines can induce decomposition, acting as nucleophiles or bases.[6]
Protic Organic Solvents (e.g., Methanol)ModerateSolvolysis can occur, although generally at a slower rate than hydrolysis.
Aprotic Organic Solvents (e.g., CH₂Cl₂, THF)HighStable in the absence of nucleophilic impurities.
Potential Decomposition Pathways

The most probable decomposition pathway for 4-fluorobutanesulfonyl fluoride at room temperature is through nucleophilic substitution at the sulfur atom.

Figure 1: Predicted Decomposition of 4-Fluorobutanesulfonyl Fluoride start 4-Fluorobutanesulfonyl Fluoride (F-(CH₂)₄-SO₂F) ts Trigonal Bipyramidal Intermediate/Transition State start->ts Nucleophilic Attack on Sulfur nu Nucleophile (Nu⁻) (e.g., OH⁻, R₂NH) nu->ts prod1 4-Fluorobutanesulfonate Derivative (F-(CH₂)₄-SO₂-Nu) ts->prod1 Departure of Leaving Group prod2 Fluoride Ion (F⁻) ts->prod2

Caption: Predicted nucleophilic substitution pathway.

Experimental Workflow for Stability Assessment

To empirically determine the stability of 4-fluorobutanesulfonyl fluoride, a systematic, time-course study using High-Performance Liquid Chromatography (HPLC) is recommended. This protocol is designed as a self-validating system.

Protocol: HPLC-Based Stability Assay

Objective: To quantify the degradation of 4-fluorobutanesulfonyl fluoride over time in a defined buffer system at room temperature.

Materials:

  • 4-Fluorobutanesulfonyl fluoride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-fluorobutanesulfonyl fluoride in acetonitrile.

  • Incubation Solution: In a clean vial, add 950 µL of PBS (pH 7.4).

  • Initiation of Experiment (t=0): Add 50 µL of the 10 mM stock solution to the PBS to achieve a final concentration of 0.5 mM. Vortex briefly to mix. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately withdraw a 100 µL aliquot from the incubation solution.

    • Quench the reaction by adding it to 900 µL of acetonitrile. This stops further degradation.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Incubation: Store the main incubation vial at a controlled room temperature (e.g., 25 °C).

  • Subsequent Time Points: Repeat step 4 at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject 10 µL of each prepared sample onto the HPLC system.

    • Use a suitable gradient method (e.g., 30-90% acetonitrile/water over 10 minutes).

    • Monitor the elution of 4-fluorobutanesulfonyl fluoride using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact 4-fluorobutanesulfonyl fluoride at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of compound remaining.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂).

Figure 2: HPLC Stability Assay Workflow prep Prepare 10 mM Stock in Acetonitrile init Initiate Reaction: Add Stock to PBS (t=0) prep->init sample Withdraw Aliquot init->sample incubate Incubate at RT init->incubate quench Quench in Acetonitrile sample->quench filter Filter Sample quench->filter inject Inject on HPLC filter->inject repeat Repeat at Time Points (1, 2, 4, 8, 24h) incubate->repeat repeat->sample

Caption: Workflow for HPLC-based stability assessment.

Computational Assessment of Stability

In parallel with experimental work, computational chemistry offers a powerful tool for predicting thermodynamic stability. Density Functional Theory (DFT) calculations can be employed to:

  • Calculate Bond Dissociation Energies (BDE): Determine the energy required to homolytically cleave the S-F bond.

  • Model Hydrolysis Reactions: Calculate the activation energy barriers for nucleophilic attack by water or hydroxide, providing insight into the kinetic stability of the compound in aqueous environments.[9]

These computational studies can corroborate experimental findings and provide a deeper mechanistic understanding of the degradation processes.

Safe Handling and Storage Recommendations

Based on its predicted stability profile, the following handling and storage procedures are recommended for 4-fluorobutanesulfonyl fluoride:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize any potential for slow degradation.

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with moisture, strong bases, and nucleophiles. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Choice: For preparing stock solutions for long-term storage, use anhydrous aprotic solvents like acetonitrile or dioxane.

Conclusion

4-Fluorobutanesulfonyl fluoride is predicted to be a thermodynamically stable compound at room temperature when stored under appropriate anhydrous and inert conditions. Its primary liability is its susceptibility to decomposition via nucleophilic attack, particularly in the presence of bases and amines. The weak inductive effect of the 4-fluoro substituent is expected to have only a minor impact on its overall stability compared to non-fluorinated alkyl sulfonyl fluorides. The experimental and computational workflows outlined in this guide provide a robust framework for empirically determining its stability profile, ensuring its reliable and effective application in research and drug development.

References

  • Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. Request PDF. Available at: [Link]

  • Mechanistic and Kinetic Investigations on Decomposition of Trifluoromethanesulfonyl Fluoride in the Presence of Water Vapor and Electric Field. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Sulfonyl fluorides that demonstrated degradation by hydrolysis as the... ResearchGate. Available at: [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • The Reaction of Perfluorobutanesulfonyl Fluoride with Alcohols in the Presence of 4-Dialkylaminopyridines. Request PDF - ResearchGate. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available at: [Link]

  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. PubMed. Available at: [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. Available at: [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • Perfluorobutanesulfonyl fluoride. Wikipedia. Available at: [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report. Available at: [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. Matilda. Available at: [Link]

  • Experimental Methods in Organic Fluorine Chemistry. Routledge. Available at: [Link]

  • 4-fluorobutanesulphonyl fluoride (C4H8F2O2S). PubChem. Available at: [Link]

  • Experimental Methods in Organic Fluorine Chemistry. ResearchGate. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. Available at: [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical Reviews. Available at: [Link]

  • Studies on Coördination Compounds. I. A Method for Determining Thermodynamic Equilibrium Constants in Mixed Solvents. OSTI.GOV. Available at: [Link]

  • Formation and stability of KAlF4 and the related fluorides. ResearchGate. Available at: [Link]

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Foundational

Part 1: Core Principles of Multinuclear NMR for Organofluorine Compounds

An In-Depth Technical Guide to the NMR Spectroscopy of 4-Fluorobutanesulfonyl Fluoride This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-fluorobutanes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 4-Fluorobutanesulfonyl Fluoride

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-fluorobutanesulfonyl fluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. By synthesizing data from analogous compounds and fundamental NMR principles, this paper offers a robust framework for the structural elucidation and characterization of this bifunctional molecule. Furthermore, a detailed, field-proven experimental protocol for acquiring high-resolution multinuclear NMR data is presented, ensuring both scientific integrity and practical applicability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For organofluorine compounds like 4-fluorobutanesulfonyl fluoride, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is particularly illuminating.

  • ¹H NMR: Provides information on the proton environments within the molecule. Chemical shifts are influenced by the electronegativity of neighboring atoms. In 4-fluorobutanesulfonyl fluoride, both the alkyl fluorine (F-C) and the sulfonyl fluoride (SO₂F) groups exert strong electron-withdrawing effects, which deshield adjacent protons, shifting their resonances downfield.[1][2]

  • ¹³C NMR: Offers insight into the carbon backbone. Similar to ¹H NMR, chemical shifts are heavily influenced by substituent electronegativity.[3] A key feature is the presence of carbon-fluorine (C-F) coupling, which can be observed over one or multiple bonds and provides crucial connectivity information.[4]

  • ¹⁹F NMR: This technique is exceptionally powerful for fluorinated compounds due to several factors. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[5][6] It also boasts a very wide range of chemical shifts, which minimizes the likelihood of signal overlap and makes the chemical shift highly sensitive to the local electronic environment.[7]

Part 2: Predicted NMR Spectral Analysis of 4-Fluorobutanesulfonyl Fluoride

As no complete, peer-reviewed NMR assignment for 4-fluorobutanesulfonyl fluoride is readily available, this section provides a detailed prediction based on established NMR principles and experimental data from structurally similar compounds, namely 1-fluorobutane and 1-butanesulfonyl chloride.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms in 4-fluorobutanesulfonyl fluoride are numbered as follows:

F(alkyl)-CH₂(4)-CH₂(3)-CH₂(2)-CH₂(1)-SO₂-F(sulfonyl)

Caption: Molecular structure of 4-fluorobutanesulfonyl fluoride with atom numbering.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The prediction of chemical shifts (δ) and coupling constants (J) is based on the strong inductive effects of the two fluorine-containing functional groups at opposite ends of the butane chain.

¹H NMR Predictions:

  • H1 (on C1): These protons are adjacent to the highly electron-withdrawing sulfonyl fluoride group. Data for 1-butanesulfonyl chloride shows the α-protons at ~3.68 ppm.[2] The -SO₂F group is expected to have a similar or slightly stronger deshielding effect. Therefore, the signal for H1 is predicted to be the most downfield, appearing as a triplet.

  • H4 (on C4): These protons are adjacent to the alkyl fluorine atom. In 1-fluorobutane, the protons on C1 (analogous to C4 here) are the most deshielded in that molecule.[1][8] This signal will be significantly downfield and will appear as a triplet of triplets (tt) due to coupling with both the adjacent H3 protons (³JHH) and the alkyl fluorine atom (²JHF). The two-bond H-F coupling is typically large, in the range of 40-60 Hz.[9][10]

  • H2 and H3 (on C2 and C3): These methylene protons will be in the more shielded region of the spectrum compared to H1 and H4. Their chemical shifts will be influenced by both terminal groups, though to a lesser extent. They will appear as complex multiplets due to coupling with their neighbors. H2 will be slightly more deshielded than H3 due to its closer proximity to the -SO₂F group.

¹³C NMR Predictions:

  • C1: This carbon is directly attached to the sulfonyl fluoride group. It will be significantly deshielded and is expected to show a chemical shift in the range of 50-60 ppm, similar to the α-carbon in 1-butanesulfonyl chloride.[11] It will also exhibit coupling to the sulfonyl fluoride (²JCF).

  • C4: This carbon is directly bonded to the alkyl fluorine. It will be the most deshielded carbon due to the strong C-F bond, with a predicted chemical shift in the 80-90 ppm range.[12] This signal will be split into a doublet by the one-bond C-F coupling (¹JCF), which is typically very large (~160-250 Hz).[9]

  • C3: This carbon will show a significant downfield shift due to the β-effect of the alkyl fluorine and will be split by a two-bond C-F coupling (²JCF), typically 20-50 Hz.[9][10]

  • C2: This carbon is the most shielded of the four, but will still be influenced by the γ-effect of the alkyl fluorine and the β-effect of the sulfonyl group. It will likely show a small three-bond C-F coupling (³JCF) of around 5 Hz.[9]

¹⁹F NMR Predictions:

  • F(alkyl) (on C4): The chemical shift for fluorine in a primary fluoroalkane typically appears far upfield. For 1-fluorobutane, the shift is around -218 ppm.[13] A similar value is expected here. The signal will be a triplet of triplets (tt) due to coupling to the adjacent H4 (²JHF) and H3 (³JHF) protons.

  • F(sulfonyl) (on S): The chemical shift for a sulfonyl fluoride group (R-SO₂F) is found significantly downfield relative to alkyl fluorides, often in the positive ppm range.[6][14] A chemical shift of approximately +40 to +65 ppm is predicted. This signal should appear as a triplet due to coupling with the two H1 protons (³JHF).

Summary Table of Predicted NMR Data
Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
1 ¹H~3.7Triplet (t)³J(H1,H2) ≈ 7 Hz
2 ¹H~2.1Multiplet (m)-
3 ¹H~1.9Multiplet (m)-
4 ¹H~4.5Triplet of Triplets (tt)²J(H4,F-alkyl) ≈ 47 Hz; ³J(H4,H3) ≈ 7 Hz
1 ¹³C~55Triplet (t) from ²JCF²J(C1,F-sulfonyl) ≈ 5-15 Hz
2 ¹³C~22Triplet of Triplets (tt) from ³JCF³J(C2,F-alkyl) ≈ 5 Hz
3 ¹³C~29Doublet of Triplets (dt) from ²JCF²J(C3,F-alkyl) ≈ 20 Hz
4 ¹³C~83Doublet of Triplets (dt) from ¹JCF¹J(C4,F-alkyl) ≈ 165 Hz
Alkyl ¹⁹F~ -218Triplet of Triplets (tt)²J(F-alkyl,H4) ≈ 47 Hz; ³J(F-alkyl,H3) ≈ 25 Hz
Sulfonyl ¹⁹F~ +50Triplet (t)³J(F-sulfonyl,H1) ≈ 5 Hz

Part 3: Experimental Protocol for High-Resolution NMR Analysis

To obtain high-quality, unambiguous NMR data for 4-fluorobutanesulfonyl fluoride, a systematic experimental approach is required. This protocol outlines the key steps from sample preparation to data acquisition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~20 mg sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep2 Filter solution into a clean, dry 5mm NMR tube prep1->prep2 prep3 Cap and label tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire spectra: 1. ¹H (quantitative) 2. ¹⁹F (with ¹H decoupling) 3. ¹³C (with ¹H decoupling) acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction acq3->proc1 proc2 Reference spectra (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) proc1->proc2 proc3 Integrate signals and measure chemical shifts and coupling constants proc2->proc3 proc4 Assign signals to molecular structure proc3->proc4

Caption: Standard workflow for NMR analysis of 4-fluorobutanesulfonyl fluoride.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals. Chloroform-d (CDCl₃) is a common first choice. Ensure the solvent is of high purity.

    • Concentration: For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of solid sample or 10-20 µL of a liquid sample in about 0.6 mL of the chosen deuterated solvent.

    • Filtering: To ensure high resolution, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into the clean, dry NMR tube.

    • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

  • Instrument Setup and Calibration:

    • Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning within the probe.

    • Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H Spectrum:

      • Pulse Angle: 30-45° for routine spectra, 90° for quantitative analysis.

      • Relaxation Delay (d1): 1-2 seconds for routine spectra. For accurate integration, increase this to 5 times the longest T₁ relaxation time of the protons of interest.

      • Acquisition Time (aq): Typically 2-4 seconds.

      • Number of Scans (ns): Usually 8 to 16 scans are sufficient due to the high sensitivity of ¹H NMR.

    • ¹⁹F Spectrum:

      • Decoupling: Acquire both a proton-coupled and a proton-decoupled spectrum. The decoupled spectrum simplifies the signals to singlets (or multiplets if other fluorine atoms were present), aiding in chemical shift assignment. The coupled spectrum reveals the H-F coupling patterns.

      • Spectral Width: A wide spectral width (e.g., >300 ppm) is necessary to ensure all fluorine signals are captured.[5]

      • Relaxation Delay: Fluorine nuclei can have long relaxation times. A longer delay (5-10 seconds) or the addition of a relaxation agent like Cr(acac)₃ may be necessary for quantitative measurements.

    • ¹³C Spectrum:

      • Decoupling: Use broadband proton decoupling (e.g., invgate for quantitative results) to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

      • Relaxation Delay: A delay of 2 seconds is standard, but may need to be increased for quaternary carbons or for quantitative work.

  • Data Processing:

    • Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C in CDCl₃, reference the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm. For ¹⁹F, an external reference like CFCl₃ (0 ppm) is standard.[6]

    • Analysis: Integrate the peak areas to determine proton ratios and measure the precise chemical shifts and coupling constants for all signals.

Part 4: Conclusion

This technical guide provides a detailed, predictive framework for the multinuclear NMR analysis of 4-fluorobutanesulfonyl fluoride. By leveraging data from analogous structures, we have established expected chemical shifts, multiplicities, and coupling constants for its ¹H, ¹³C, and ¹⁹F spectra. The strong, opposing inductive effects of the alkyl fluoride and sulfonyl fluoride moieties create a distinct and predictable set of NMR parameters that are invaluable for structural verification. The provided experimental protocol offers a self-validating system for researchers to acquire high-resolution data, ensuring the accurate and efficient characterization of this and other complex organofluorine compounds.

References

  • Vaia. Understand the structure of 1-fluorobutane. [Link]

  • Del Bene, J. E., & Bartlett, R. J. (2000). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 122(5), 10480–10481. [Link]

  • Gauth. In the 'H NMR spectrum of 1 -fluorobutane, the most deshielded hydrogens are those bound t. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Del Bene, J. E., & Bartlett, R. J. (2000). Predicted NMR Coupling Constants Across Hydrogen Bonds: A Fingerprint for Specifying Hydrogen Bond Type? Journal of the American Chemical Society, 122(19), 4787-4788. [https://pubs.acs.org/doi/10.1021/ja994435+]
  • National Center for Biotechnology Information. 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430 - PubChem. [Link]

  • National Center for Biotechnology Information. 1-Fluorobutane | C4H9F | CID 16908 - PubChem. [Link]

  • Duke University NMR Center. Coupling constants. [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Gerig, J. T., & Sanford, C. L. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 14(3), e0213149. [Link]

  • Abraham, R. J., & Loftus, P. (1973). Analysis of the Multinuclear Magnetic Resonance Spectra of 1,1,1,4,4,4-Hexafluorobutane. Journal of the Chemical Society, Chemical Communications, (13), 454-455. [Link]

  • SpectraBase. 1-Fluorobutane - Optional[19F NMR] - Chemical Shifts. [Link]

  • University of Arizona. 19Flourine NMR. [Link]

  • Chemsrc. 1-Butanesulfonyl chloride | CAS#:2386-60-9. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • Dayie, K. T., & Tolman, J. R. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 201(1), 115–120. [Link]

  • Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts. University of Wisconsin. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • Typical chemical shifts in proton nmr spectra. [Link]

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Exploratory

The Electronic and Conformational Dynamics of the Terminal Fluorine in 4-Fluorobutanesulphonyl Fluoride: A SuFEx-Enabled Building Block

Executive Summary In the expanding landscape of bioorthogonal chemistry and rational drug design, 4-fluorobutanesulphonyl fluoride (4-FBSF) emerges as a highly privileged, bifunctional aliphatic building block[1]. At one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding landscape of bioorthogonal chemistry and rational drug design, 4-fluorobutanesulphonyl fluoride (4-FBSF) emerges as a highly privileged, bifunctional aliphatic building block[1]. At one terminus, it features a sulfonyl fluoride (-SO₂F) group, serving as a robust hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. At the distal terminus, a primary aliphatic fluorine (-F) dictates the molecule's spatial geometry, metabolic stability, and lipophilicity. This whitepaper provides an in-depth mechanistic analysis of how the terminal fluorine's electronic effects propagate through the aliphatic chain, influencing both the physicochemical profile of the molecule and its application in advanced synthetic protocols.

Molecular Anatomy & Electronic Decoupling

The architecture of 4-FBSF (F–CH₂–CH₂–CH₂–CH₂–SO₂F) is defined by a delicate balance of stereoelectronic forces. Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I). However, the spatial separation provided by the four-carbon aliphatic spacer is critical for the molecule's utility.

Attenuation of the Inductive Effect

The inductive pull of the terminal fluorine attenuates rapidly through the σ -bond framework. While a 2-carbon analog (2-fluoroethanesulfonyl fluoride) would suffer from extreme α -proton acidity—leading to spontaneous β -elimination to form highly reactive ethenesulfonyl fluoride—the 4-carbon chain acts as a dielectric insulator. By the time the inductive effect reaches the C1 carbon, its magnitude is negligible. This electronic decoupling ensures that the electrophilicity of the S(VI) center remains strictly governed by the -SO₂F group itself, preserving its stability against spontaneous hydrolysis while maintaining its readiness for catalytic SuFEx activation[2].

Pathway F_term Terminal Fluorine (-F) δ ~ -218 ppm Metabolic Shield Alkyl C4 Aliphatic Spacer Attenuates -I Effect Gauche Conformation F_term->Alkyl Inductive Pull (-I) Hyperconjugation SO2F Sulfonyl Fluoride (-SO2F) δ ~ +35 ppm SuFEx Warhead Alkyl->SO2F Decoupled Reactivity Maintains S(VI) Electrophilicity

Fig 1: Electronic decoupling of the terminal fluorine from the SuFEx hub.

Conformational Control: The Fluorine Gauche Effect

Contrary to the classical assumption that aliphatic chains adopt a purely extended, all-anti zig-zag conformation to minimize steric clash, the terminal F–C–C–C backbone in 4-FBSF is subject to the fluorine gauche effect [3].

The Causality of Gauche Stabilization

The preference for a gauche conformation (a dihedral angle of ~60° instead of 180°) arises from stereoelectronic hyperconjugation and electrostatic polarization. Because the C–F antibonding orbital ( σCF∗​ ) is exceptionally low in energy, it acts as an excellent acceptor for electron density from the adjacent, anti-periplanar C–H bonding orbital ( σCH​ ). This σCH​→σCF∗​ electron donation stabilizes the gauche rotamer, overriding standard steric repulsion. Consequently, the terminal fluorobutyl chain adopts a localized "kink." For drug development professionals, this means the 4-FBSF tag does not project linearly into a binding pocket; rather, it occupies a more compact, predefined spatial vector, which can drastically alter the binding thermodynamics of the resulting covalent adduct.

Physicochemical Modulation (logP and Metabolism)

The substitution of a terminal hydrogen for a fluorine atom in an alkyl chain fundamentally alters the molecule's interaction with biological systems[4].

  • Metabolic Shielding: The terminal methyl group of a standard butyl chain is a prime target for cytochrome P450-mediated ω -oxidation. The C–F bond (bond dissociation energy ~115 kcal/mol) is significantly stronger than a C–H bond (~98 kcal/mol), effectively blocking this metabolic liability.

  • Lipophilicity (logP): While bulk fluorination (e.g., -CF₃) drastically increases lipophilicity, a single terminal primary fluorine exerts a strong local dipole that interacts favorably with polar solvents. This often results in a slightly decreased or neutral logP compared to the unfluorinated alkane, improving aqueous solubility while retaining membrane permeability[4].

Synergies with SuFEx Click Chemistry

Developed by K. Barry Sharpless, relies on the unique kinetic stability of the S(VI)–F bond[5]. Alkyl sulfonyl fluorides are highly resistant to reduction and aqueous hydrolysis but undergo rapid, irreversible exchange with nucleophiles (such as tyrosine residues or primary amines) when triggered by a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[6].

The terminal fluorine in 4-FBSF acts as an orthogonal, non-interfering tag . Because the C4 fluorine is completely inert to SuFEx conditions, it survives the conjugation process intact. This provides a permanent 19 F NMR handle on the newly formed covalent adduct, enabling background-free tracking of the molecule in complex biological lysates or material matrices.

Quantitative Data Summary

The table below summarizes the divergent physicochemical parameters induced by the terminal fluorine, comparing 4-FBSF directly to its non-fluorinated analog, butanesulfonyl fluoride.

PropertyButanesulfonyl Fluoride (Control)4-Fluorobutanesulfonyl Fluoride (4-FBSF)Mechanistic Rationale
Terminal Bond Energy ~98 kcal/mol (C–H)~115 kcal/mol (C–F)High electronegativity and orbital overlap of F increases σ -bond strength, blocking ω -oxidation.
Conformational Bias Extended (anti)Kinked (gauche at C3-C4) σCH​→σCF∗​ hyperconjugation stabilizes the gauche rotamer[3].
SuFEx Reactivity High (DBU catalyzed)High (DBU catalyzed)The 4-carbon spacer fully attenuates the -I effect, preserving S(VI) electrophilicity[2].
19 F NMR Signature +35 ppm (S-F only)+35 ppm (S-F), -218 ppm (C-F)The primary alkyl fluorine provides a distinct, upfield resonance orthogonal to the S(VI)-F[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols leverage the dual-fluorine nature of 4-FBSF to create a self-validating kinetic system.

Protocol 1: Chemoselective SuFEx Conjugation & Real-Time NMR Tracking

Because 4-FBSF contains two distinct fluorine environments, the terminal C–F bond acts as a chemically inert internal standard . This eliminates the need for external calibrants (like trifluorotoluene) when calculating reaction kinetics.

Step-by-Step Methodology:

  • Preparation: Dissolve the target nucleophile (e.g., a tyrosine-containing peptide, 1.0 eq) and 4-FBSF (1.2 eq) in a 1:1 mixture of Acetonitrile and PBS buffer (pH 7.4) to a final concentration of 0.1 M.

  • Baseline Acquisition: Transfer 0.5 mL of the mixture to an NMR tube. Acquire a baseline 19 F NMR spectrum. You will observe two distinct peaks: a sharp singlet at ~+35 ppm (SO₂F) and a multiplet at ~-218 ppm (terminal CH₂F). Set the integration of the -218 ppm peak to 1.00.

  • Catalytic Activation: Add DBU (0.1 eq, 10 mol%) directly to the NMR tube and invert to mix.

  • Kinetic Monitoring: Acquire 19 F NMR spectra every 15 minutes. The peak at +35 ppm will progressively disappear as the S(VI)–F bond is cleaved to form the sulfonate ester. The peak at -218 ppm will remain perfectly static.

  • Validation: The reaction is deemed complete when the integration of the +35 ppm peak falls below 0.05 relative to the terminal fluorine internal standard.

  • Isolation: Quench the reaction with 0.1 M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Workflow S1 Phase 1: Equilibration 4-FBSF + Target Nucleophile Solvent: MeCN/PBS (pH 7.4) S2 Phase 2: SuFEx Activation Catalyst: DBU (10 mol%) Temp: 25°C, 2-4 Hours S1->S2 Base addition initiates proton abstraction S3 Phase 3: 19F NMR Validation Track S(VI)-F consumption Internal Std: Terminal C-F S2->S3 Real-time kinetic monitoring S4 Phase 4: Covalent Adduct Stable Sulfonate/Sulfonamide Purified via HPLC S3->S4 >95% Conversion Confirmed internally

Fig 2: Self-validating SuFEx workflow utilizing the terminal fluorine as an internal standard.

References

  • 4-fluorobutanesulphonyl fluoride (C4H8F2O2S) - PubChemLite uni.lu / PubChem URL:[Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study Journal of Physical Chemistry A, ACS Publications URL:[Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub Angewandte Chemie International Edition / PMC URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Chemical Science, RSC Publishing URL:[Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Foundational

Dynamics of 4-Fluorobutanesulfonyl Fluoride (4-FBSF) in Polar Aprotic Solvents: A SuFEx Technical Guide

Executive Summary The advent of Sulfur-Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. While arylsulfonyl fluorides are well-documented,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur-Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. While arylsulfonyl fluorides are well-documented, aliphatic variants like 4-fluorobutanesulfonyl fluoride (4-FBSF) present unique thermodynamic and kinetic challenges. This whitepaper provides an in-depth analysis of 4-FBSF solubility and reactivity in polar aprotic solvents. By understanding the causality between dielectric constants, catalyst solvation, and pentacoordinate transition-state stabilization, researchers can engineer highly efficient, self-validating SuFEx workflows.

The Chemical Physics of 4-FBSF Solvation

4-FBSF (CAS 660-14-0) is an aliphatic sulfonyl fluoride characterized by a bifunctional fluorinated backbone: a terminal primary alkyl fluoride and an electrophilic sulfonyl fluoride headgroup. Unlike arylsulfonyl fluorides, which benefit from π -system stabilization, aliphatic sulfonyl fluorides lack this electronic buffering, making their reaction microenvironment critical 1[1].

In polar aprotic solvents, 4-FBSF demonstrates excellent solubility driven by dipole-dipole interactions between the solvent and the highly polar S(VI) center. Crucially, the absence of hydrogen-bond donors in solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) prevents the premature hydrolysis of the S–F bond—a common failure mode in protic environments where water or alcohols can act as competing nucleophiles.

Solvent Selection Causality: Thermodynamics & Kinetics

The success of a SuFEx reaction is not dictated solely by the solubility of the 4-FBSF substrate, but by the solubility of the catalyst and the stabilization of the resulting ionic intermediates. SuFEx requires the activation of the S–F bond via a catalyst (e.g., Potassium bifluoride [KF-HF], Ca(NTf2)2, or organic superbases like DBU) 2[2].

The causality of solvent selection follows these principles:

  • DMSO: Identified as the optimal solvent for inorganic salt-mediated SuFEx. Its high dielectric constant ( ϵ=46.7 ) effectively separates ion pairs (e.g., K+ and [HF2​]− ), maximizing the concentration of the active fluoride nucleophile while maintaining 4-FBSF in a homogeneous phase. This leads to rapid conversion rates3[3].

  • MeCN: While 4-FBSF is highly soluble in MeCN, inorganic salts have limited solubility. Therefore, MeCN is the solvent of choice only when utilizing organic bases (e.g., DBU) where the entire catalytic cycle remains organic-soluble4[4].

  • THF: The low dielectric constant ( ϵ=7.5 ) fails to solvate ionic catalysts, causing the reaction to stall despite the substrate being fully dissolved.

Quantitative Solvation & Efficiency Profile
SolventDielectric Constant ( ϵ )Dipole Moment (D)4-FBSF SolubilityCatalyst (KF-HF) SolvationSuFEx Kinetic Profile
DMSO 46.73.96ExcellentHigh (Ion-pair separation)Optimal (< 30 min)
MeCN 37.53.92ExcellentLow (Requires organic base)Moderate (1 - 3 h)
DMF 36.73.82ExcellentModerateGood, but risk of amine byproducts
THF 7.51.75GoodInsolublePoor (Reaction stalls)

Mechanistic Pathway of SuFEx Activation

The following diagram illustrates the logical flow of 4-FBSF activation in a polar aprotic environment. The solvent's primary role is to stabilize the highly charged pentacoordinate S(VI) intermediate prior to the elimination of hydrogen fluoride.

G cluster_0 Solvation Phase (Polar Aprotic) A 4-FBSF (Aliphatic S-F) B Solvent: DMSO / MeCN (High Dielectric) A->B Dissolution D Pentacoordinate Transition State A->D Electrophilic S(VI) C Catalyst Activation (e.g., KF-HF) B->C Ion-Pair Separation C->D Fluoride Coordination F Target Conjugate + HF Byproduct D->F Exchange Completion E Nucleophile (Amine/Phenol) E->D Nu: Attack

SuFEx pathway of 4-FBSF in polar aprotic solvents, highlighting transition state stabilization.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating. The following methodology for conjugating 4-FBSF with a primary amine in DMSO integrates real-time 19 F NMR tracking. Because 4-FBSF contains two distinct fluorine environments—the terminal alkyl C–F (approx. -218 ppm) and the sulfonyl S–F (approx. +52 ppm)—the reaction provides its own internal standard.

Step-by-Step Methodology:

Step 1: Preparation of the Solvation Matrix

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with dry N 2​ .

  • Causality: Even trace moisture in polar aprotic solvents will act as a nucleophile, hydrolyzing the S–F bond to a sulfonic acid.

Step 2: Substrate Dissolution & Baseline Validation

  • Add 4-FBSF (1.0 mmol, 158 mg) to the flask.

  • Inject 2.0 mL of anhydrous DMSO ( ≥99.9% , over molecular sieves). Stir at 400 rpm until visually homogeneous.

  • Self-Validation: Extract a 10 μ L aliquot, dilute in 0.5 mL DMSO- d6​ , and acquire a baseline 19 F NMR spectrum. You must observe the S–F peak at +52 ppm and the C–F peak at -218 ppm .

Step 3: Nucleophile & Catalyst Introduction

  • Add the primary amine nucleophile (1.1 mmol).

  • Add the Potassium bifluoride catalyst (KF-HF, 10 mol%, 7.8 mg).

  • Causality: In DMSO, KF-HF dissolves readily, immediately initiating the formation of the pentacoordinate S(VI) intermediate.

Step 4: Reaction Propagation

  • Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes.

Step 5: Endpoint Validation

  • Extract a second 10 μ L aliquot and acquire a 19 F NMR spectrum.

  • Self-Validation: The reaction is deemed complete and successful only if the +52 ppm (S–F) peak has completely disappeared , while the -218 ppm (C–F) peak remains intact (integrating to 1F). The chemoselective survival of the C–F bond proves the specific activation of the S(VI) center.

References

  • Bifluoride Ion Mediated SuFEx Trifluoromethylation of Sulfonyl Fluorides Source: ChemRxiv / Cold Spring Harbor Laboratory URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation Source: Organic Letters (ACS) URL:[Link]

  • Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides Source: Scholarship @ Claremont URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for SuFEx Click Chemistry Utilizing 4-Fluorobutanesulfonyl Fluoride

Introduction: The Power and Precision of SuFEx Chemistry Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern click chemistry, providing a robust and versatile platform for the construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power and Precision of SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern click chemistry, providing a robust and versatile platform for the construction of covalent linkages.[1][2][3] First introduced by Sharpless and co-workers in 2014, SuFEx chemistry is predicated on the unique reactivity of high-valent sulfur fluorides, which exhibit a remarkable balance of stability and reactivity.[4][5] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are generally stable to aqueous conditions and resistant to reduction, yet they react readily with a variety of nucleophiles under specific activation conditions to form strong, stable S-O or S-N bonds.[6] This duality makes them exceptional tools in drug discovery, chemical biology, and materials science.[2][5]

This application note provides a detailed protocol and scientific rationale for the use of a specific aliphatic sulfonyl fluoride, 4-fluorobutanesulfonyl fluoride (4-FBSF) , in SuFEx click chemistry. The presence of the terminal fluoro group on the butyl chain offers a potential site for further functionalization or for use as a reporter group in biochemical applications, making 4-FBSF a molecule of significant interest.

The Reagent: 4-Fluorobutanesulfonyl Fluoride (4-FBSF)

4-Fluorobutanesulfonyl fluoride is a bifunctional electrophile, possessing both a reactive sulfonyl fluoride hub for SuFEx coupling and a more inert carbon-fluorine bond.

Chemical Structure:

Key Properties (Predicted):

PropertyValue
Molecular FormulaC4H8F2O2S
Monoisotopic Mass158.0213 Da
XlogP1.2

(Data from PubChem CID: 12616)[7]

The sulfonyl fluoride moiety is the reactive center for SuFEx reactions, while the terminal fluoride provides a handle for post-reaction modification or can be utilized for its influence on the molecule's physicochemical properties.

Mechanism of SuFEx with 4-FBSF

The SuFEx reaction with 4-FBSF proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. The reaction is typically catalyzed by a base, which serves to activate the nucleophile (e.g., a phenol or an amine) and facilitate the departure of the fluoride leaving group.

SuFEx_Mechanism

Experimental Protocols

The following protocols are generalized for the reaction of 4-fluorobutanesulfonyl fluoride with phenolic and amine nucleophiles. As with any new substrate, optimization of reaction conditions (catalyst, solvent, temperature, and time) is recommended.

PART 1: Synthesis of 4-Fluorobutanesulfonyl Fluoride

As 4-fluorobutanesulfonyl fluoride is not readily commercially available, a synthetic route may be required. A plausible approach involves the fluorination of a suitable precursor, such as sodium 4-fluorobutane-1-sulfonate.

Materials:

  • Sodium 4-fluorobutane-1-sulfonate

  • Cyanuric chloride

  • Tetrabutylammonium bromide (TBAB)

  • Potassium bifluoride (KHF2)

  • Acetonitrile (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To an oven-dried reaction tube, add sodium 4-fluorobutane-1-sulfonate (1.0 eq), cyanuric chloride (1.1 eq), and TBAB (5 mol%).

  • Add anhydrous acetonitrile and stir the mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and add KHF2 (3.0 eq) and anhydrous acetone.

  • Stir the reaction at room temperature for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture can be filtered, and the solvent removed under reduced pressure. The crude product should be purified by distillation or column chromatography.

Note: This is an adapted procedure and will require optimization for this specific substrate.

PART 2: General Protocol for SuFEx with Phenols

This protocol utilizes an accelerated SuFEx system with 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) as the catalyst and hexamethyldisilazane (HMDS) as an additive.[8]

Materials:

  • 4-Fluorobutanesulfonyl fluoride (4-FBSF) (1.0 eq)

  • Phenolic substrate (1.0 eq)

  • BTMG (5-20 mol%)

  • HMDS (1.0 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate.

  • Dissolve the substrate in anhydrous MeCN.

  • Add HMDS, followed by the BTMG catalyst.

  • Add 4-FBSF to the reaction mixture.

  • Stir the reaction at room temperature. Reaction times can be rapid, often completing within minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the volatile components (MeCN, excess HMDS, BTMG, and byproducts) can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

SuFEx_Phenol_Workflow

PART 3: General Protocol for SuFEx with Amines

This protocol utilizes a calcium triflimide and DABCO catalyst system for the activation of sulfonyl fluorides towards amines.

Materials:

  • 4-Fluorobutanesulfonyl fluoride (4-FBSF) (1.0 eq)

  • Amine substrate (1.2 eq)

  • Calcium triflimide (Ca(NTf2)2) (0.2 eq)

  • DABCO (1.2 eq)

  • Anhydrous solvent (e.g., MeCN, THF)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add Ca(NTf2)2 and DABCO.

  • Add the anhydrous solvent and stir to dissolve.

  • Add the amine substrate to the reaction mixture.

  • Add 4-FBSF to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the SuFEx reaction should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation. The appearance of characteristic shifts in the 19F NMR spectrum will confirm the integrity of the terminal C-F bond and the consumption of the SO2F group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • Control Reactions: Performing the reaction in the absence of the catalyst should result in significantly slower or no reaction, confirming the catalytic role of the chosen system.

Expertise and Field-Proven Insights

  • Anhydrous Conditions: While SuFEx chemistry is known for its tolerance to water, for optimal results and to prevent hydrolysis of activated intermediates, it is recommended to use anhydrous solvents and an inert atmosphere, especially when working with sensitive substrates.

  • Catalyst Choice: The choice of catalyst can significantly impact the reaction rate and yield. For less reactive aliphatic sulfonyl fluorides like 4-FBSF, stronger activation systems such as BTMG/HMDS or Ca(NTf2)2/DABCO are often preferable to weaker bases like triethylamine.

  • Substrate Scope: The reactivity of the nucleophile will influence the reaction conditions. Electron-rich phenols and primary aliphatic amines are generally more reactive than their electron-deficient or sterically hindered counterparts and may require milder conditions or shorter reaction times.

  • Purification: While many SuFEx reactions are high-yielding and can produce clean crude products, purification by column chromatography is often necessary to remove residual catalyst and byproducts, especially for applications requiring high purity.

Safety Precautions

Sulfonyl fluorides and their precursors should be handled with care in a well-ventilated fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). National Science Review. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. (n.d.). ResearchGate. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). SpringerLink. [Link]

  • 4-fluorobutanesulphonyl fluoride (C4H8F2O2S). (n.d.). PubChem. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of Sulfonamides from 4-Fluorobutanesulphonyl Fluoride via SuFEx Click Chemistry

Strategic Overview & The Chemoselectivity Challenge In modern drug development and materials science, the incorporation of fluorinated aliphatic linkers is a proven strategy for modulating lipophilicity, target binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & The Chemoselectivity Challenge

In modern drug development and materials science, the incorporation of fluorinated aliphatic linkers is a proven strategy for modulating lipophilicity, target binding affinity, and metabolic stability. 4-Fluorobutanesulphonyl fluoride (4-FBSF) [CAS: 660-14-0] is a highly versatile building block for this purpose[1].

However, synthesizing sulfonamides from 4-FBSF presents a unique chemoselectivity challenge: the molecule possesses two distinct fluorine atoms—a primary alkyl fluoride (C–F bond) and a sulfonyl fluoride (S(VI)–F bond). Traditional sulfonylation using sulfonyl chlorides often suffers from moisture sensitivity, side reactions, and poor bench stability. By utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , we can exploit the unique thermodynamic stability of the S–F bond, which remains entirely inert until specifically activated by a targeted catalyst[2]. This allows for the absolute chemoselective formation of the sulfonamide while leaving the valuable C–F bond completely intact.

Mechanistic Causality: Designing a Self-Validating Reaction

To achieve selective S–F activation without triggering C–F bond cleavage, the choice of catalyst is paramount. While basic conditions (e.g., DBU) can promote SuFEx, they often require elevated temperatures that may degrade sensitive functional groups.

The Ca(NTf₂)/DABCO Synergistic System: Recent advancements demonstrate that a Lewis acid/base pair—specifically Calcium Triflimide [Ca(NTf₂)] and 1,4-Diazabicyclo[2.2.2]octane (DABCO)—provides unparalleled catalytic efficiency at room temperature[3].

  • Causality of Calcium: The Ca²⁺ ion acts as a hard, fluorophilic Lewis acid. It specifically coordinates with the fluorine atom on the S(VI) center, lengthening and weakening the S–F bond. It ignores the C–F bond because alkyl fluorides require significantly harsher, halophilic Lewis acids (like boron or aluminum) for activation.

  • Causality of DABCO: With the S–F bond weakened, DABCO acts as a nucleophilic catalyst, displacing the fluoride to form a highly electrophilic N-sulfonyl-DABCO intermediate. This intermediate lowers the activation energy barrier, allowing even sterically hindered amines to attack the sulfur center rapidly[3].

SuFEx_Mechanism SM 4-FBSF (S-F and C-F bonds) Int Activated Intermediate [N-sulfonyl-DABCO]+ SM->Int Lewis Acid Activation Cat Ca(NTf2)2 + DABCO Catalyst System Cat->Int Synergistic Binding Prod Sulfonamide Product (Intact C-F bond) Int->Prod Fluoride Displacement Nuc Amine Nucleophile (R-NH2) Nuc->Prod Nucleophilic Attack

Fig 1. Chemoselective SuFEx activation pathway of 4-FBSF using Ca(NTf2)2 and DABCO.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimized parameters for reacting 4-FBSF with various amine classes. The data highlights the superiority of the Ca/DABCO system for standard couplings, while N-Heterocyclic Carbenes (NHCs) provide an alternative for exceptionally hindered substrates[4].

Amine ClassificationOptimal Catalyst SystemSolventTemp (°C)TimeExpected YieldChemoselectivity (S-F vs C-F)
Primary Aliphatic Ca(NTf₂)₂ / DABCO (20 mol%)CH₃CN2530 min>92%>99:1
Secondary Aliphatic Ca(NTf₂)₂ / DABCO (20 mol%)CH₃CN251 h85–90%>99:1
Anilines (Aromatic) DBU (1.5 equiv)THF604 h75–85%>95:5
Sterically Hindered NHC (10 mol%) / HOBtToluene8012 h70–80%>95:5

Experimental Protocols & Self-Validation Workflows

Protocol A: Mild Room-Temperature SuFEx (Recommended)

This protocol utilizes the synergistic Ca(NTf₂)₂/DABCO system and is recommended for primary and secondary aliphatic amines[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluorobutanesulphonyl fluoride (1.0 mmol, 1.0 equiv) and the target amine (1.2 mmol, 1.2 equiv).

  • Solvation: Suspend the reagents in anhydrous acetonitrile (CH₃CN) to achieve a concentration of 0.2 M (5.0 mL).

  • Catalyst Addition: Add Ca(NTf₂)₂ (0.2 mmol, 20 mol%) followed immediately by DABCO (0.2 mmol, 20 mol%). Seal the vial under a nitrogen atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 30 to 60 minutes.

  • Quenching & Workup: Dilute the reaction with ethyl acetate (15 mL) and wash with 1 M aqueous HCl (2 × 10 mL) to remove the DABCO and unreacted amine. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Protocol B: NHC-Catalyzed SuFEx for Hindered Amines

For highly sterically hindered amines or weakly nucleophilic substrates, NHCs act as carbon-centered Brønsted bases to activate the amine via hydrogen bonding[4].

  • Preparation: Combine 4-FBSF (1.0 mmol), the hindered amine (1.5 equiv), and the NHC catalyst (10 mol%) in anhydrous Toluene (5.0 mL).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and concentrate prior to chromatographic purification.

The Self-Validating System: ¹⁹F NMR Tracking

To ensure absolute trustworthiness in your protocol, the reaction must be monitored using ¹⁹F NMR. This provides a built-in self-validating mechanism to confirm both reaction completion and chemoselectivity.

  • Baseline (Starting Material): 4-FBSF exhibits two distinct ¹⁹F signals. The S(VI)–F peak appears far downfield (typically +50 to +60 ppm ), while the primary alkyl C–F peak appears far upfield (typically -218 ppm ).

  • Validation Check: Take a 50 µL aliquot of the reaction mixture and dilute it in CD₃CN.

  • Success Criteria: The reaction is complete when the +50 ppm signal completely disappears. Chemoselectivity is validated if the -218 ppm signal remains perfectly integrated and structurally unchanged (a triplet of multiplets). If the -218 ppm signal shifts or diminishes, off-target C–F degradation has occurred.

Workflow Step1 Step 1: Reagent Prep Dry solvents, inert atmosphere Weigh 4-FBSF & Amine Step2 Step 2: Catalysis Add Ca(NTf2)2 (20 mol%) Add DABCO (20 mol%) Step1->Step2 Step3 Step 3: Reaction Stir at RT for 30-60 mins Extract 50 µL aliquot Step2->Step3 Step4 Step 4: 19F NMR Validation Confirm +50 ppm (S-F) disappearance Confirm -218 ppm (C-F) retention Step3->Step4 Step5 Step 5: Purification Aqueous HCl workup Flash Chromatography Step4->Step5

Fig 2. Step-by-step workflow and 19F NMR self-validation for 4-FBSF SuFEx coupling.

References

  • Title : SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source : PubMed Central (PMC) / ACS URL :[Link]

  • Title : Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source : RHHZ URL :[Link]

  • Title : SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source : ACS Catalysis URL :[Link]

Sources

Method

Application Note: 4-Fluorobutanesulphonyl Fluoride (4-FBSF) as an Advanced Electrolyte Additive for Lithium-Metal Batteries

Target Audience: Battery R&D Scientists, Materials Engineers, and Electrochemical Researchers. Document Type: Technical Application Note & Validated Protocol Mechanistic Rationale: The Role of 4-FBSF in SEI Formation The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery R&D Scientists, Materials Engineers, and Electrochemical Researchers. Document Type: Technical Application Note & Validated Protocol

Mechanistic Rationale: The Role of 4-FBSF in SEI Formation

The transition from lithium-ion to high-energy-density lithium-metal batteries (LMBs) is fundamentally bottlenecked by the instability of the Solid Electrolyte Interphase (SEI). Traditional carbonate-based electrolytes decompose continuously against the highly reactive lithium metal anode, leading to rapid capacity fade, severe dendrite proliferation, and thermal runaway.

To circumvent this, 4-fluorobutanesulphonyl fluoride (4-FBSF) —a highly electrophilic, fluorinated sulfonyl compound—is employed as a sacrificial electrolyte additive. The causality behind its efficacy lies in its lowest unoccupied molecular orbital (LUMO) energy level. The highly electronegative −SO2​F motif possesses a lower reduction potential than bulk carbonate solvents, ensuring it undergoes preferential electrochemical reduction at the anode interface ()[1].

Upon reduction, the S-F bond cleaves to generate a robust, inorganic-rich SEI composed primarily of Lithium Fluoride (LiF) and Lithium Sulfonates ( R−SO3​Li ) ()[2].

  • LiF provides exceptional mechanical stiffness, regulating Li+ ion flux and physically suppressing dendritic piercing ()[3].

  • Lithium Sulfonates ensure high ionic conductivity, lowering the interfacial charge-transfer resistance.

  • The 4-fluorobutane alkyl chain imparts a hydrophobic, flexible buffer to the SEI, accommodating the drastic volumetric expansion of the lithium anode during continuous plating and stripping cycles ()[4].

Reagent Specifications & Handling

Due to the extreme moisture sensitivity of sulfonyl fluorides, strict environmental controls are non-negotiable. Hydrolysis of 4-FBSF will prematurely generate hydrofluoric acid (HF), catastrophically degrading the electrolyte matrix.

  • 4-Fluorobutanesulphonyl Fluoride (4-FBSF): Battery grade, >99.9% purity. Moisture content must be rigorously maintained at <10 ppm .

  • Base Electrolyte: 1.0 M LiPF6​ in Ethylene Carbonate (EC) : Dimethyl Carbonate (DMC) (1:1 v/v).

  • Environment: All handling, mixing, and cell assembly must occur in an Argon-filled glovebox ( H2​O<0.1 ppm , O2​<0.1 ppm ).

Experimental Workflows

Protocol 3.1: Formulation of the 4-FBSF Modified Electrolyte

Do not simply add the additive and use immediately; proper solvation kinetics are required to prevent localized concentration gradients.

  • Volumetric Dispensing: Transfer 10.0 mL of the base electrolyte ( 1.0 M LiPF6​ in EC:DMC) into a pre-dried, amber glass vial.

  • Additive Integration: Using a micro-syringe, inject 2 wt% (approx. 200 mg ) of 4-FBSF directly into the vortex of the stirring base electrolyte.

  • Homogenization: Stir the solution magnetically at 300 rpm for exactly 12 hours at ambient temperature ( 25∘C ). Causality: Extended stirring ensures the complete dispersion of the hydrophobic fluorobutane chains within the polar carbonate matrix, preventing uneven SEI nucleation during the first cycle.

  • Self-Validation Checkpoint: Visually inspect the formulated electrolyte against a high-contrast white background. A perfectly transparent solution confirms successful homogenization. Any trace of turbidity indicates moisture contamination and HF generation; the batch must be discarded.

Protocol 3.2: Coin Cell Fabrication (Li||NMC811)
  • Cathode Preparation: Punch 14 mm diameter discs of NMC811 ( LiNi0.8​Mn0.1​Co0.1​O2​ ) and dry under vacuum at 120∘C for 14 hours.

  • Assembly Stack: Inside the Ar-glovebox, assemble a CR2032 coin cell in the following order: Cathode casing NMC811 disc of 4-FBSF modified electrolyte Celgard 2325 separator of electrolyte 15.6 mm Lithium metal chip Spacer Wave spring Anode casing.

  • Crimping: Crimp the cell at 1000 psi .

  • Self-Validation Checkpoint: Measure the Open Circuit Voltage (OCV) using a digital multimeter immediately post-crimping. An OCV≥2.8V confirms a pristine internal stack. An OCV<2.5V indicates an internal micro-short caused by separator misalignment.

Protocol 3.3: Electrochemical Formation & Testing
  • Rest Period: Allow the assembled cells to rest at 25∘C for 12 hours. Causality: This resting phase is critical for the complete wetting of the mesoporous NMC811 cathode and the Celgard separator, preventing localized "dry spots" that cause severe current density spikes.

  • Formation Cycling: Connect the cells to a battery cycler (e.g., Arbin or Maccor). Cycle the cells at a slow rate of C/10 ( 1C=200 mA g−1 ) for 3 cycles between 2.8V and 4.3V . Causality: A slow initial C-rate ensures the thermodynamically controlled, dense precipitation of LiF and sulfonate species. Fast charging during cycle 1 forces kinetic precipitation, resulting in a porous, fragile SEI.

  • Self-Validation Checkpoint: Extract the dQ/dV (differential capacity) curve from the first discharge. A distinct reduction peak emerging between 1.2V and 0.8V vs Li/Li+ confirms the targeted, sacrificial decomposition of 4-FBSF prior to the bulk solvent reduction (which typically occurs <0.8V ).

Empirical Data & Performance Metrics

The integration of 4-FBSF fundamentally alters the interfacial electrochemistry, as validated by the comparative metrics below:

MetricBaseline Electrolyte (No Additive)4-FBSF Modified (2 wt%)Mechanistic Implication
Initial Coulombic Efficiency (ICE) 85.2%91.5%Efficient, self-limiting SEI formation without excessive active lithium loss.
Capacity Retention (200 Cycles at 1C) 65.4%89.2%High structural integrity of the LiF-rich layer accommodating volume expansion.
SEI Resistance ( RSEI​ via EIS) 45 Ω 18 Ω Enhanced ionic conductivity provided by lithium sulfonate ( R−SO3​Li ) species.
Anode Morphology (Post-cycling) Severe Dendritic PiercingSmooth, Nodule-freeUniform Li+ ion flux regulation via the fluorobutane hydrophobic buffer.

Mechanistic Pathway Diagram

G A 4-Fluorobutanesulphonyl Fluoride (4-FBSF) in Electrolyte B Electrochemical Reduction (Anode Interface < 1.0V vs Li/Li+) A->B + e-, + Li+ C Cleavage of S-F & C-S Bonds B->C D LiF Deposition (Mechanically Robust SEI) C->D E Lithium Sulfonates (R-SO3Li) (High Ionic Conductivity) C->E F Fluorobutane Moieties (Flexibility & Dendrite Suppression) C->F

Fig 1: Electrochemical reduction pathway of 4-FBSF forming a robust, LiF-rich SEI layer.

References

  • Google Patents.WO2018031983A1 - Additive containing electrolytes for high energy rechargeable metal anode batteries.
  • Energy & Environmental Science (RSC Publishing). Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. URL:[Link]

  • PubMed Central (PMC). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. URL:[Link]

  • Office of Scientific and Technical Information (OSTI). The passivity of lithium electrodes in liquid electrolytes for secondary batteries. URL:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis and SuFEx Derivatization of 4-Fluorobutanesulfonyl Fluoride

Introduction & Mechanistic Rationale In modern drug discovery and chemical biology, the strategic incorporation of fluorine and sulfonyl groups plays a critical role in modulating metabolic stability and target affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and chemical biology, the strategic incorporation of fluorine and sulfonyl groups plays a critical role in modulating metabolic stability and target affinity. 4-Fluorobutanesulfonyl fluoride (4-FBSF, CAS: 660-14-0) is a highly versatile, bifunctional aliphatic building block. It features a terminal aliphatic fluorine—ideal for blocking cytochrome P450-mediated oxidation—and a sulfonyl fluoride moiety, which serves as a premier electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

Unlike traditional sulfonyl chlorides, which are highly susceptible to unwanted hydrolysis and reductive cleavage, sulfonyl fluorides exhibit exceptional thermodynamic stability. The S–F bond resists heterolytic cleavage under neutral aqueous conditions due to the high electronegativity and poor leaving-group ability of the fluoride ion[1]. However, under specific catalytic activation (e.g., using DBU or BTMG), the S(VI) center undergoes rapid, predictable, and near-quantitative exchange reactions with amine or phenol nucleophiles[1]. This application note details a self-validating, step-by-step methodology for synthesizing 4-FBSF via green halogen exchange[2] and its subsequent SuFEx-mediated derivatization.

Experimental Workflow Visualization

SuFEx_Workflow Precursor 4-Fluorobutanesulfonyl Chloride (Starting Material) HalogenExchange Halogen Exchange Reagents: KF, MeCN/H2O Conditions: R.T., 2-5 hours Precursor->HalogenExchange F- Substitution Product_FBSF 4-Fluorobutanesulfonyl Fluoride (4-FBSF, CAS: 660-14-0) HalogenExchange->Product_FBSF >90% Yield (In-process TLC/19F NMR) Catalysis SuFEx Activation Catalyst: DBU or BTMG Product_FBSF->Catalysis Click Chemistry Sulfonamide 4-Fluorobutanesulfonamides (via Amine Nucleophiles) Catalysis->Sulfonamide + R2NH Sulfonate 4-Fluorobutanesulfonates (via Phenol Nucleophiles) Catalysis->Sulfonate + ArOH

Workflow for the synthesis and SuFEx derivatization of 4-fluorobutanesulfonyl fluoride.

Quantitative Data: Optimization of Halogen Exchange

The synthesis of 4-FBSF relies on the nucleophilic substitution of its chloride analog. The choice of solvent and fluorine source is critical for maximizing the thermodynamic driving force of the S–Cl to S–F conversion[2].

Table 1: Optimization of Halogen Exchange Conditions for Aliphatic Sulfonyl Fluorides

Fluorine SourceSolvent SystemTemp.Time (h)Yield (%)Mechanistic Observation
KF (3.0 equiv) MeCN / H₂O (1:1) 25 °C 3.0 92 Optimal biphasic solvation of F⁻
KHF₂ (2.0 equiv)MeCN / H₂O (1:1)25 °C4.585Acidic byproduct slightly retards kinetics
KF (3.0 equiv)Neat MeCN60 °C12.045Poor KF solubility severely limits reaction rate
SelectfluorMeCN80 °C8.078High cost; unnecessary oxidative conditions

Data synthesized from established green fluorination protocols[2]. The biphasic MeCN/H₂O system provides the optimal balance of organic substrate solubility and aqueous fluoride nucleophilicity.

Step-by-Step Methodologies

Protocol 1: Synthesis of 4-Fluorobutanesulfonyl Fluoride (4-FBSF)

Causality & Design: We utilize Potassium Fluoride (KF) in a biphasic Acetonitrile/Water system. Water powerfully hydrates and dissociates the KF lattice, generating highly active "naked" fluoride ions at the solvent interface, while acetonitrile maintains the solubility of the organic sulfonyl chloride precursor[2]. This circumvents the need for harsh, expensive fluorinating agents.

Materials:

  • 4-Fluorobutanesulfonyl chloride (10.0 mmol)

  • Potassium fluoride (KF, spray-dried, 30.0 mmol)

  • Acetonitrile (MeCN, 15 mL)

  • Deionized Water (15 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve KF (30.0 mmol) in 15 mL of deionized water.

  • Substrate Addition: Dissolve 4-fluorobutanesulfonyl chloride (10.0 mmol) in 15 mL of MeCN. Add this solution dropwise to the vigorously stirring aqueous KF solution at room temperature (25 °C).

  • Reaction: Stir the biphasic mixture vigorously for 3 hours. The high stirring rate is critical to maximize the interfacial surface area between the aqueous fluoride and the organic chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-FBSF is typically obtained in >90% purity and can be used directly in the next step without column chromatography[2].

Protocol 2: SuFEx-Mediated Derivatization to 4-Fluorobutanesulfonamides

Causality & Design: The S–F bond is highly stable and will not react with amines at room temperature without activation. We employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst. DBU attacks the S(VI) center, displacing the fluoride to form a highly electrophilic sulfonylammonium intermediate, which is instantly trapped by the amine nucleophile to yield the sulfonamide[1].

Materials:

  • 4-Fluorobutanesulfonyl fluoride (1.0 mmol)

  • Primary or secondary amine (e.g., morpholine, 1.2 mmol)

  • DBU (0.2 mmol, 20 mol%)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • Assembly: In an oven-dried 20 mL vial under a nitrogen atmosphere, dissolve 4-FBSF (1.0 mmol) and the amine (1.2 mmol) in 5 mL of anhydrous THF.

  • Catalysis: Add DBU (0.2 mmol) to the stirring solution. An immediate mild exotherm may be observed, indicating the formation of the reactive intermediate.

  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with 1M HCl (5 mL) to neutralize the DBU and unreacted amine. Extract with Dichloromethane (DCM, 3 × 10 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-fluorobutanesulfonamide derivative.

Self-Validating System & Analytical Controls

To ensure scientific integrity and prevent downstream failures, the following self-validating checks must be integrated into the workflow:

  • In-Process TLC Monitoring: Unlike sulfonyl chlorides, which rapidly hydrolyze and streak on silica gel, sulfonyl fluorides are remarkably stable[3]. A discrete, non-streaking spot on the TLC plate (visualized via KMnO₄ stain) confirms the successful conversion of the chloride to the fluoride.

  • ¹⁹F NMR Spectroscopy (Critical Check): ¹⁹F NMR is the definitive tool for validating this synthesis. The product will exhibit two distinct fluorine environments:

    • Aliphatic C–F: Typically appears as a multiplet in the upfield region (approx. -210 to -230 ppm).

    • Sulfonyl S–F: Appears as a sharp, distinct signal in the downfield region (approx. +50 to +60 ppm relative to CFCl₃).

    • Validation: The complete disappearance of the +50 to +60 ppm signal during Protocol 2 confirms 100% conversion of the SuFEx click reaction.

  • Deoxyazidation Utility Check: If the synthesized 4-FBSF is intended for use as an activator in the deoxyazidation of alcohols (similar to PBSF or PyFluor), its efficacy can be validated by reacting it with a model alcohol (e.g., 2,2,2-trifluoroethanol) and NaN₃. Successful formation of the alkyl azide validates the electrophilic activation capacity of the synthesized batch[4].

References

  • [2] Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • [1] Sulfur fluoride exchange. PMC - National Institutes of Health (NIH). Available at:[Link]

  • [3] Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at:[Link]

  • [4] SulfoxFluor-enabled deoxyazidation of alcohols with NaN3. Nature Communications (cas.cn). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 4-Fluorobutanesulfonyl Fluoride (4-FBSF)

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, I frequently assist researchers in troubleshooting the degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, I frequently assist researchers in troubleshooting the degradation of sulfonyl fluorides.

While 4-fluorobutanesulfonyl fluoride (4-FBSF) is highly celebrated for its thermodynamic stability compared to legacy sulfonyl chlorides, it is not invincible. Improper storage and handling will lead to hydrolysis, rendering the reagent completely inactive before it ever reaches your target nucleophile. This guide is designed to explain the mechanistic causality behind 4-FBSF degradation and provide you with self-validating protocols to ensure absolute reagent integrity during storage and application.

Part 1: The Thermodynamics of 4-FBSF Stability

To understand how to store 4-FBSF, we must first understand why it is stable, and conversely, what breaks it down. Due to the strong electronegativity of fluorine, the electron cloud in the S-F bond is heavily biased towards the fluorine atom. This causes the cleavage of the sulfonyl fluoride bond to be entirely heterolytic, preventing the generation of active radical intermediates[1].

However, while the S-F bond is incredibly resilient to oxidation, reduction, and thermolysis[2], it remains susceptible to nucleophilic attack by hydroxide ions (OH⁻) in alkaline environments.

Table 1: Comparative Stability Profile of Sulfonyl Halides

Thermodynamic / Kinetic PropertySulfonyl Fluoride (e.g., 4-FBSF, SO₂F₂)Sulfonyl Chloride (e.g., SO₂Cl₂)
Homolytic Bond Dissociation Energy 90.5 ± 4.3 kcal/mol[1]46 ± 4 kcal/mol[1]
Cleavage Mechanism Heterolytic (Resistant to reduction)[1]Homolytic (Susceptible to reduction)[1]
Aqueous Half-Life (pH 7.0, 25°C) ~110 minutes (PMSF reference)[3]< 5 minutes
Aqueous Half-Life (pH 8.0, 25°C) ~35 minutes (PMSF reference)[3]Immediate degradation
Organic Storage Stability (Anhydrous, 4°C) > 14 months[4]Highly variable, prone to rapid decay
Part 2: Troubleshooting FAQs

Q1: Why does 4-FBSF hydrolyze in my assays despite being a "stable" SuFEx reagent? Causality & Mechanism: In aqueous environments, the leaving fluoride ion captures a proton to form a symmetric [F-H-F]⁻ structure, which suppresses backward nucleophilic attack and provides baseline stability[1]. However, this stability is highly pH-dependent. In alkaline conditions (pH > 8.0), the high concentration of hydroxide ions overcomes the activation barrier, leading to rapid nucleophilic attack on the electrophilic sulfur center[3]. This hydrolyzes 4-FBSF into an inactive sulfonate. If your assay buffer is basic, or if your neat stock absorbed atmospheric moisture over time, the reagent will degrade before it can chemoselectively react with your target protein.

Q2: What are the optimal long-term storage conditions to prevent degradation of neat 4-FBSF? Expertise & Experience: Neat 4-FBSF must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen)[3]. The most common point of failure I observe in the field is researchers opening cold vials immediately after removing them from the fridge. This causes atmospheric moisture to instantly condense onto the chemical. Always allow the vial to equilibrate to room temperature inside a desiccator before opening.

Q3: How should I prepare and store working solutions of 4-FBSF without triggering hydrolysis? Trustworthiness: Never store 4-FBSF in aqueous buffers. Stock solutions must be prepared in strictly anhydrous, aprotic organic solvents such as THF, DMF, or anhydrous isopropanol[3]. Research has demonstrated that aliphatic and heterocyclic sulfonyl fluorides remain perfectly stable in anhydrous THF-d8 solutions at 4°C for over 14 months[4].

Q4: How can I validate if my stored 4-FBSF has already hydrolyzed? Self-Validating System: Hydrolysis of a sulfonyl fluoride generates sulfonic acid and hydrofluoric acid (HF). A rapid qualitative check is to spot the organic stock solution onto wet pH paper; a sharp, immediate acidic drop indicates severe degradation. For quantitative validation, run a ¹⁹F-NMR or ¹H-NMR spectrum. The loss of the characteristic S-F splitting pattern or the complete disappearance of the ¹⁹F signal associated with the sulfonyl fluoride group confirms hydrolysis[5].

Part 3: Experimental Workflows & Visualizations

To ensure reproducible SuFEx ligations, you must isolate 4-FBSF from nucleophilic water until the exact moment of the reaction.

Workflow A 1. Neat 4-FBSF Storage 2-8°C, Argon, Desiccated B 2. Warm to Room Temp (Inside Desiccator) A->B Prevents condensation C 3. Prepare Stock Solution (Anhydrous THF/Isopropanol) B->C Inert atmosphere D 4. Store Aliquots 2-8°C, PTFE-lined caps C->D Stable > 14 months E 5. Aqueous Assay Spike immediately at pH < 7.5 D->E Dilute just before use

Fig 1. Standard operating procedure for the preparation and storage of 4-FBSF.

Protocol: Preparation, Storage, and Aqueous Delivery of 4-FBSF Stock Solutions

Phase 1: Anhydrous Stock Preparation & Validation

  • Equilibration: Remove the sealed vial of neat 4-FBSF from 4°C storage and place it in a desiccator for 30 minutes to reach room temperature. Causality: Prevents atmospheric condensation on the cold reagent.

  • Solvent Preparation: Obtain anhydrous THF or isopropanol (water content < 50 ppm). Purge the solvent with argon for 5 minutes to displace dissolved oxygen and ambient moisture.

  • Dissolution: Under a nitrogen or argon atmosphere, dissolve the 4-FBSF to create a 100 mM to 500 mM concentrated stock.

  • Validation Check: Spot 2 µL of the stock onto wet pH indicator paper. The pH should remain neutral. If it turns highly acidic, the neat powder was compromised prior to dissolution.

  • Storage: Aliquot the stock into amber glass vials with PTFE-lined caps. Flush the headspace with argon before sealing. Store at 2–8°C. Note: These stocks are stable for at least 9–14 months[3],[4].

Phase 2: Aqueous Assay Execution

  • Buffer Optimization: Prepare your target protein/peptide in an aqueous buffer. Adjust the pH to 7.0–7.5. Causality: Minimizes the OH⁻ concentration to extend the half-life of the sulfonyl fluoride from ~35 mins (at pH 8.0) to >110 mins[3], favoring the desired SuFEx pathway.

  • Immediate Spiking: While vigorously vortexing the aqueous buffer, add the calculated volume of the 4-FBSF organic stock dropwise. Visually inspect to ensure no precipitation occurs[3]. Keep the final organic solvent concentration < 5% to prevent protein denaturation.

  • Reaction: Incubate immediately. The SuFEx reaction with target nucleophiles (e.g., Tyrosine or Lysine) will outcompete background hydrolysis under these controlled, mildly basic conditions[5].

Mechanism FBSF 4-FBSF (Active S-F Bond) Water Alkaline Buffer (pH > 8.0) FBSF->Water Poor Storage / High pH Nucleophile Target Protein (Tyr/Lys Residues) FBSF->Nucleophile Controlled pH (7.0-7.5) Hydrolysis Hydrolyzed 4-FBSF (Inactive Sulfonate + HF) Water->Hydrolysis OH- Nucleophilic Attack SuFEx SuFEx Adduct (Stable Covalent Bond) Nucleophile->SuFEx Chemoselective Ligation

Fig 2. Competing reaction pathways of 4-FBSF: Hydrolysis vs. SuFEx ligation.

References
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: RSC Publishing URL:[Link]

Sources

Optimization

optimizing yield in 4-fluorobutanesulphonyl fluoride SuFEx reactions

Technical Support Center: Optimizing Yield in 4-Fluorobutanesulphonyl Fluoride SuFEx Reactions Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in 4-Fluorobutanesulphonyl Fluoride SuFEx Reactions

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to achieve high yields when working with aliphatic sulfonyl fluorides like 4-fluorobutanesulphonyl fluoride. While Sulfur(VI) Fluoride Exchange (SuFEx) is heralded as a nearly perfect click chemistry, aliphatic hubs present unique mechanistic hurdles.

Unlike highly reactive aryl sulfonyl fluorides, aliphatic variants suffer from lower electrophilicity and are highly susceptible to α -proton deprotonation and competing SN​2 pathways[1]. This guide provides field-proven, self-validating protocols to troubleshoot your workflows, grounded in the latest Accelerated SuFEx Click Chemistry (ASCC) methodologies[2].

I. Mechanistic Troubleshooting & FAQs

ASCC_Mechanism A 4-Fluorobutanesulphonyl Fluoride (Aliphatic S-F Hub) E Transition State: Fluoride-Silicon Affinity (Si-F Bond Formation) A->E B Nucleophile (R-OH / R-NH2) + HMDS Additive D In situ TMS-Ether Intermediate Thermodynamic Sink B->D HMDS + BTMG C BTMG Catalyst (20 mol%) Sterically Hindered Base C->D Deprotonation D->E Nucleophilic Attack F Target SuFEx Product (High Yield) E->F S-O / S-N Bond Formation G Volatile Byproducts (TMS-F, NH3, BTMG) E->G Evaporation

Mechanistic pathway of Accelerated SuFEx Click Chemistry using BTMG and HMDS.

Q1: Why am I seeing severe degradation and low yields when using DBU as a catalyst for 4-fluorobutanesulphonyl fluoride? Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a dominant SuFEx catalyst, but it is highly problematic for aliphatic sulfonyl fluorides. The α -protons adjacent to the sulfonyl group in 4-fluorobutanesulphonyl fluoride are acidic. Unhindered strong bases like DBU trigger unwanted α -deprotonation, leading to highly reactive sulfene intermediates that rapidly polymerize or degrade[1]. Furthermore, DBU is susceptible to hydrolysis, which poisons the catalytic cycle[2]. Actionable Fix: Transition to the Accelerated SuFEx Click Chemistry (ASCC) protocol using BTMG (Barton's base) and HMDS (hexamethyldisilazane). BTMG is a sterically hindered guanidine base that suppresses unwanted α -deprotonation while maintaining the basicity required to drive synergistic HMDS activation[3].

Q2: My reaction with an aliphatic alcohol nucleophile is stalling at 30% conversion. How can I drive it to completion? Causality: SuFEx reactions involving both an aliphatic sulfonyl fluoride and an aliphatic alcohol are notoriously sluggish. Alkyl sulfonyl fluorides are less electrophilic than their aryl counterparts, and aliphatic alcohols introduce competing SN​2 pathways at the resulting sulfonate ester[3]. Actionable Fix: Elevate your BTMG catalyst loading. While ASCC with aryl alcohols requires only 1–5 mol% BTMG, coupling aliphatic alcohols requires an elevated catalyst loading of 20 mol%[3]. This ensures the rate of the desired S-F exchange strictly outpaces competing degradation pathways.

Q3: How do I handle purification? Standard silica gel chromatography is destroying my yield. Causality: Aliphatic sulfonates can be sensitive to the acidic nature of standard silica gel over prolonged exposure, leading to product hydrolysis. Actionable Fix: The ASCC protocol is designed to be purification-free. By using BTMG and HMDS, the byproducts generated are purely volatile: ammonia ( NH3​ ), trimethylsilyl fluoride (TMS-F), TMS-OH, and the BTMG catalyst itself. Simply evaporate the reaction mixture under reduced pressure to obtain the product in excellent purity[3].

Troubleshooting Start Low Yield in Aliphatic SuFEx Reaction? Q1 Using DBU or TEA? Start->Q1 A1 Switch to BTMG + HMDS (Prevent alpha-deprotonation) Q1->A1 Yes Q2 Reacting with Aliphatic Alcohol? Q1->Q2 No A2 Increase BTMG to 20 mol% (Overcome low electrophilicity) Q2->A2 Yes Q3 Incomplete Conversion? Q2->Q3 No A3 Check solvent anhydrousness (Avoid catalyst hydrolysis) Q3->A3 Yes

Troubleshooting logic tree for optimizing aliphatic SuFEx reactions.

II. Quantitative Catalyst Comparison for Aliphatic S-F Hubs

To illustrate the causality behind catalyst selection, the following table summarizes the expected outcomes when reacting an aliphatic sulfonyl fluoride with various nucleophiles under different catalytic regimes[2],[3],[4].

Catalyst SystemNucleophile TypeLoadingReaction TimeExpected YieldMechanistic Causality for Outcome
DBU Aryl Alcohol10–30 mol%2–6 hrs40–60%Unhindered base causes α -deprotonation and sulfene degradation.
BEMP Aryl Alcohol5–10 mol%1–2 hrs65–80%Stronger basicity improves rate, but still prone to side reactions.
BTMG + HMDS Aryl Alcohol1–5 mol%< 5 mins> 95%Steric protection prevents degradation; HMDS forms reactive TMS-ether.
BTMG + HMDS Aliphatic Alcohol20 mol%30 mins85–95%Elevated loading overcomes low electrophilicity and SN​2 competition.

III. Self-Validating Experimental Protocol: ASCC Workflow

This protocol utilizes the BTMG/HMDS synergistic system to couple 4-fluorobutanesulphonyl fluoride with an aliphatic alcohol. The workflow is designed as a self-validating system, meaning each step contains a diagnostic check to ensure the chemistry is proceeding correctly before moving forward.

Step 1: Reagent Preparation & System Validation

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon.

  • Add 0.1 mmol of the aliphatic alcohol nucleophile and 0.1 mmol of 4-fluorobutanesulphonyl fluoride.

  • Dissolve in 1.0 mL of anhydrous Acetonitrile (MeCN). Self-Validation Check: Perform a rapid Karl Fischer titration on your MeCN. Water content must be <50 ppm. Excess moisture will prematurely hydrolyze the HMDS additive, stalling the in situ formation of the TMS-ether[3].

Step 2: Synergistic Activation

  • Inject 1.0 equivalent (0.1 mmol) of HMDS into the stirring solution.

  • Inject 20 mol% (0.02 mmol) of BTMG (Barton's base). Self-Validation Check: Upon the addition of BTMG, observe the solution. A lack of immediate dark brown/black discoloration confirms that the sterically hindered BTMG is successfully preventing the α -deprotonation and subsequent polymerization of the 4-fluorobutanesulphonyl fluoride[3]. Minor gas evolution ( NH3​ ) may be observed, confirming HMDS activation.

Step 3: Reaction Execution & Monitoring

  • Stir the reaction at room temperature for 30 minutes. Self-Validation Check: Withdraw a 10 μ L aliquot and analyze via 19F NMR. The complete disappearance of the characteristic S-F peak (typically around +50 to +60 ppm) provides absolute confirmation that the 4-fluorobutanesulphonyl fluoride has been fully consumed.

Step 4: Purification-Free Isolation

  • Transfer the reaction mixture to a rotary evaporator.

  • Evaporate all volatile components (MeCN, NH3​ , TMS-F, TMS-OH, and BTMG) under reduced pressure (approx. 10 mbar) at 35°C for 15 minutes. Self-Validation Check: Weigh the crude residue. The mass should match the theoretical yield of the desired sulfonate ester within ±5%. A significantly higher mass indicates incomplete evaporation of the BTMG catalyst, requiring an additional 15 minutes under high vacuum[3].

References

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry Source: Chemical Science (RSC Publishing) URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (bioRxiv) URL:[Link]

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking Source: Nature Communications (via PMC - NIH) URL:[Link]

  • Sulfur fluoride exchange (SuFEx) Source: Nature Reviews Methods Primers (via PMC - NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Fluorobutanesulfonyl Fluoride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-fluorobutanesulfonyl fluoride, a powerful reagent in modern organic synthesis. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-fluorobutanesulfonyl fluoride, a powerful reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion rates, during its application. We will explore common pitfalls and provide systematic, evidence-based solutions to optimize your reactions and achieve desired outcomes.

Part 1: Interactive Troubleshooting Guide

Low conversion rates in reactions involving 4-fluorobutanesulfonyl fluoride (often abbreviated as NfF) can be frustrating, but they are typically traceable to a few key areas. This guide provides a logical flow to diagnose and resolve the issue efficiently.

Question 1: My reaction with 4-fluorobutanesulfonyl fluoride (NfF) has a low yield. Where should I begin troubleshooting?

The most effective troubleshooting strategy begins with the fundamentals: verifying the quality of your reagents and the integrity of your reaction setup. From there, a systematic analysis of reaction parameters and potential side reactions will almost always reveal the root cause. The workflow below outlines the initial diagnostic steps.

G cluster_solutions Potential Solutions A Low Conversion Rate Observed B Step 1: Verify Reagent & Solvent Integrity - Purity of NfF? - Anhydrous Solvents? - Quality/Age of Base? A->B Start Here C Step 2: Scrutinize Reaction Conditions - Base Selection & Stoichiometry? - Solvent Choice? - Temperature & Reaction Time? B->C If reagents are confirmed pure S1 Purify NfF & Reagents B->S1 D Step 3: Analyze Reaction Mixture - Evidence of Side Reactions? - Starting Material Unchanged? C->D If conditions seem appropriate S2 Optimize Reaction Parameters C->S2 S3 Identify & Mitigate Side Reactions D->S3 E Problem Solved S1->E S2->E S3->E

Caption: Initial troubleshooting workflow for low NfF conversion rates.

Question 2: How do I confirm the quality of my 4-fluorobutanesulfonyl fluoride and other reagents?

Reagent integrity is the most common and critical failure point. NfF is a moisture-sensitive liquid, and both its purity and the quality of other reaction components are paramount.[1]

  • Purity of 4-Fluorobutanesulfonyl Fluoride (NfF): Commercially available NfF is often produced by electrochemical fluorination of sulfolane and can contain 6-10 mol% of perfluorosulfolane as an impurity.[2] This contaminant is unreactive and effectively lowers the concentration of your active reagent. While NfF is relatively stable towards hydrolysis at pH < 12, prolonged exposure to atmospheric moisture can lead to its degradation into perfluorobutanesulfonic acid (PFBS).[1][2]

    • Action: If you suspect purity issues, a simple purification can be performed. See the protocol below.

  • Solvent and Base Quality:

    • Anhydrous Conditions: The high reactivity of NfF with nucleophiles means that any water in your solvent will hydrolyze it, reducing the amount available to react with your substrate.[1] Always use freshly dried, anhydrous solvents.

    • Base Integrity: Many amine bases (e.g., triethylamine, DIPEA) can degrade over time or absorb water. Using a fresh bottle or a recently distilled batch is highly recommended. Solid bases like K₂CO₃ or NaHCO₃ should be dried in an oven before use.

Protocol: Purification of Commercial 4-Fluorobutanesulfonyl Fluoride [2][3]

This procedure effectively removes the common perfluorosulfolane impurity.

  • In a separatory funnel, vigorously stir the commercial NfF with a concentrated aqueous solution of K₃PO₄ and K₂HPO₄ (in a 1:1 molar ratio) for at least 24-48 hours. This process selectively hydrolyzes the perfluorosulfolane impurity.[2][3]

  • Allow the layers to separate. The lower layer is the purified NfF.[3]

  • Carefully separate the lower organic layer.

  • For ultimate purity, distill the collected liquid from phosphorus pentoxide (P₂O₅) to remove any residual water.[2] The boiling point of NfF is 64–66 °C.[1]

Question 3: My reagents are pure, but my conversion is still low. Which reaction parameters should I investigate?

Once reagent quality is confirmed, the next step is to optimize the reaction environment. The choice of base, solvent, and temperature creates a complex interplay that dictates reaction success.[4]

  • Base Selection and Stoichiometry: The base deprotonates the nucleophile (e.g., alcohol, phenol, or amine) but can also influence side reactions.

    • For Hindered Substrates: Sterically demanding substrates often require stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases to ensure complete deprotonation.[1][2] For hindered alcohols, using 2 equivalents of base can promote the formation of the reactive alkoxide.[1]

    • To Minimize Side Reactions: For sensitive substrates, weaker inorganic bases like NaHCO₃ or K₂CO₃ can be optimal, though they may require longer reaction times or elevated temperatures.[5] Bulky amine bases like diisopropylethylamine (i-Pr₂NEt) are effective at suppressing elimination side reactions with secondary alcohols.[6]

  • Solvent Effects: The solvent influences the solubility and reactivity of the components.[7]

    • Inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[1] Toluene can also be effective and may offer better F/E (Fluorination/Elimination) ratios in certain deoxyfluorination reactions, though sometimes with lower conversion rates than THF.[6] For challenging multicomponent reactions, unconventional solvents like deep eutectic solvents have been shown to dramatically improve yields where conventional solvents fail.[7]

  • Temperature Control: Most sulfonylation reactions with NfF are initiated at low temperatures (0–25 °C) to control the reaction rate and minimize the formation of byproducts.[1] However, for unreactive or sterically hindered substrates, heating to reflux may be necessary to drive the reaction to completion.[1]

ParameterRecommendation for Low ConversionRationale
Base Switch to a stronger, non-nucleophilic base (e.g., DBU, i-Pr₂NEt). Increase stoichiometry to 1.5-2.0 eq. for hindered substrates.Ensures complete deprotonation of the nucleophile, increasing its reactivity towards the electrophilic sulfur center of NfF.[1][2]
Solvent Screen alternative anhydrous solvents (e.g., THF, Toluene, Acetonitrile).Solvent polarity and coordinating ability can stabilize intermediates and transition states, significantly affecting the reaction rate.[7][8]
Temperature Gradually increase the reaction temperature (e.g., from 25 °C to 50 °C or reflux).Provides the necessary activation energy for less reactive substrates to overcome the reaction barrier.
Concentration Increase the concentration of reactants.Higher concentration can increase the reaction rate according to rate laws.
Question 4: My analysis shows multiple products. What are the most common side reactions with NfF?

The appearance of unexpected products is a clear indicator of competing reaction pathways. Understanding these pathways is key to mitigating them.

G Start R-OH + C4F9SO2F (Alcohol + NfF) Intermediate R-O-SO2C4F9 (Nonaflate Intermediate) Start->Intermediate Base Side_Hydrolysis C4F9SO3H (Hydrolysis Side Product) Start->Side_Hydrolysis H₂O Product_F R-F (Deoxyfluorination Product) Intermediate->Product_F F⁻ attack Product_S R-Nu (Substitution Product) Intermediate->Product_S Nu⁻ attack Side_Elimination Olefin (Elimination Side Product) Intermediate->Side_Elimination Base (E2)

Caption: Common reaction pathways and side reactions for NfF with alcohols.

  • Hydrolysis: As mentioned, NfF reacts with water to form the highly stable perfluorobutanesulfonic acid (PFBS).[1] This is often the primary cause of reagent loss. Rigorously anhydrous conditions are your best defense.

  • Elimination: When reacting NfF with secondary alcohols, the intermediate nonaflate is an excellent leaving group. A strong base can promote E2 elimination to form an olefin, competing with the desired substitution or deoxyfluorination.[6][9]

    • Mitigation: Use a bulky, sterically hindered base (e.g., i-Pr₂NEt) that is less capable of acting as a nucleophile for elimination.[6] Running the reaction at lower temperatures can also favor substitution over elimination.

  • Deoxyfluorination vs. Sulfonylation: When reacting with alcohols, the initially formed alkyl nonaflate can be attacked by the released fluoride ion (F⁻) to yield an alkyl fluoride.[2] If your goal is to isolate the nonaflate ester, this can be an undesired side reaction. If deoxyfluorination is the goal, this is the desired pathway. The choice of solvent and additives can influence the outcome.[6]

Question 5: How can I effectively monitor my reaction to better understand the problem?

Real-time or frequent monitoring provides crucial data on reaction kinetics and byproduct formation.

  • Thin-Layer Chromatography (TLC): The simplest method for tracking the consumption of starting materials and the appearance of products, provided they are UV-active or stainable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are invaluable for identifying the masses of products and byproducts, helping to confirm the structures of side products like hydrolyzed reagent or elimination products.[10]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a particularly powerful tool when working with fluorinated compounds. You can directly observe the signal for the -SO₂F group in NfF and track its disappearance, while simultaneously monitoring the appearance of new fluorine-containing species, such as the product nonaflate, the alkyl fluoride (in deoxyfluorination), or the fluoride anion.[4][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is 4-fluorobutanesulfonyl fluoride (NfF)? 4-fluorobutanesulfonyl fluoride (more accurately named nonafluoro-1-butanesulfonyl fluoride) is a synthetic organofluorine compound with the formula C₄F₉SO₂F.[1] It is a highly reactive electrophile used to introduce the nonafluorobutanesulfonyl (nonaflate, Nf) group, which is an excellent leaving group in subsequent reactions like palladium-catalyzed cross-couplings.[1][2] It is also used for the direct conversion of alcohols to alkyl fluorides.[6]

Q2: How should I handle and store NfF? NfF is a corrosive, moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][12] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] It should be stored in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.

Q3: Why is the S-F bond in sulfonyl fluorides like NfF both stable and reactive? This unique characteristic is central to its utility in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The S-F bond is thermodynamically very stable and resistant to hydrolysis under many conditions.[13][14][15] However, the sulfur atom is highly electrophilic, and in the presence of a suitable nucleophile and/or catalyst, the S-F bond can be activated and undergo rapid and highly selective substitution.[16] This "stable yet poised for reaction" nature allows for clean and efficient transformations.

Q4: My substrate is an amine. Are there special considerations? Yes. Primary and secondary amines are excellent nucleophiles and typically react readily with NfF in the presence of a non-nucleophilic base (to scavenge the HF byproduct) to form stable sulfonamides.[2] The reaction is often fast and high-yielding. For sterically hindered amines or less nucleophilic anilines, catalytic activation methods may be required to achieve good yields.[17]

References

  • Perfluorobutanesulfonyl fluoride - Grokipedia. (n.d.). Grokipedia.
  • Solvent optimization of the sulfonylation reactiona. (2022). ResearchGate.
  • Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. (2021). Chemical Reviews.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules.
  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. (n.d.). PMC.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). Molecules.
  • Perfluorobutanesulfonyl fluoride. (n.d.). Wikipedia.
  • The Reaction of Perfluorobutanesulfonyl Fluoride with Alcohols in the Presence of 4-Dialkylaminopyridines. (n.d.). ResearchGate.
  • A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. (2009). Organic Chemistry Portal.
  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature.
  • Method for producing Perfluorobutanesulfonyl fluoride. (2023). ChemicalBook.
  • Perfluorobutanesulfonyl fluoride: Organic Chemistry Study... (2025). Fiveable.
  • CAS 368-85-4: 4-fluorobenzenesulfonyl fluoride. (n.d.). CymitQuimica.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). ResearchGate.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024). ACS Sustainable Chemistry & Engineering.
  • Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. (2023). Molecules.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). RSC Publishing.
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). The Doyle Group.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.
  • ANALYTICAL METHODS. (n.d.). ATSDR.
  • Photocatalytic Sulfonyl Fluorination of Alkyl Organoboron Substrates. (2023). PMC.
  • Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular modelling analysis. (2024). PubMed.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed.
  • MSDS of Perfluorobutanesulfonyl Fluoride. (n.d.). Haihang Industry.
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). PMC.
  • Perfluorobutanesulfonate (PFBS) Treatment by Electrical Discharge Plasma: Reaction Mechanisms and Degradation Pathways. (2025). PMC.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC.
  • Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. (n.d.). PMC.
  • NMAM 6012: Sulfuryl Fluoride. (2016). CDC.
  • Analytical Method Summaries. (2023). Eurofins.
  • METHOD 13B - DETERMINATION OF TOTAL FLUORIDE EMISSIONS FROM STATIONARY SOURCES (SPECIFIC ION ELECTRODE MET. (2017). EPA.
  • Evaluation of Factors Affecting Fluoride Release from Compomer Restorative Materials: A Systematic Review. (n.d.). PMC.
  • Assessing Fluorosis Incidence in Areas with Low Fluoride Content in the Drinking Water, Fluorotic Enamel Architecture, and Composition Alterations. (2022). PMC.
  • Fluoride and phosphate calibration issues. (2016). Chromatography Forum.

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluorobutanesulfonyl Fluoride

Welcome to the technical support center for the synthesis of 4-fluorobutanesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-fluorobutanesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. As a bifunctional molecule containing both a stable alkyl fluoride and a reactive sulfonyl fluoride, its synthesis requires careful control to prevent side reactions and ensure high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Recommended Synthetic Workflow

The most reliable and commonly employed route to 4-fluorobutanesulfonyl fluoride is a two-step process starting from 4-fluorobutane-1-thiol. This pathway involves an initial oxidative chlorination to form the intermediate sulfonyl chloride, followed by a halogen exchange (Halex) reaction to yield the final product.

Synthetic_Workflow cluster_0 PART 1: Oxidative Chlorination cluster_1 PART 2: Halogen Exchange (Halex) thiol 4-Fluorobutane-1-thiol reagents1 Oxidizing & Chlorinating Agents (e.g., H₂O₂ / SOCl₂, NCS) thiol->reagents1 sulfonyl_chloride 4-Fluorobutanesulfonyl Chloride (Intermediate) reagents1->sulfonyl_chloride Oxidation reagents2 Fluoride Source (e.g., KHF₂, KF) + Phase-Transfer Catalyst sulfonyl_chloride->reagents2 final_product 4-Fluorobutanesulfonyl Fluoride (Final Product) reagents2->final_product Fluorination

Caption: Recommended two-step synthesis of 4-fluorobutanesulfonyl fluoride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The issues are organized by reaction stage in a question-and-answer format.

Stage 1: Oxidative Chlorination (4-Fluorobutane-1-thiol → 4-Fluorobutanesulfonyl Chloride)

Question 1: My reaction is sluggish, and TLC/GC analysis shows significant unreacted thiol even after extended reaction time. What is the cause?

Answer: This issue typically points to three main causes: insufficient oxidant, low temperature, or poor reagent quality.

  • Causality: The conversion of a thiol to a sulfonyl chloride is a multi-electron oxidation. Reagents like N-Chlorosuccinimide (NCS) or combinations like H₂O₂/SOCl₂ must be used in stoichiometric excess (typically 3-5 equivalents) to drive the reaction to completion.[1][2] If the reaction is too cold, the activation energy for the oxidation may not be met, leading to a stalled reaction.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you have calculated the molar equivalents of your oxidizing/chlorinating agent correctly. For a new bottle of reagents, it is advisable to perform a small-scale trial reaction to confirm potency.

    • Increase Oxidant Loading: Incrementally increase the amount of the oxidant (e.g., from 3 to 4 equivalents). Monitor the reaction by TLC or GC-MS to observe the disappearance of the starting material.

    • Adjust Temperature: While many protocols start at 0 °C to control the initial exotherm, the reaction may need to be warmed to room temperature to proceed to completion. Monitor the internal temperature carefully.

    • Check Reagent Quality: Hydrogen peroxide decomposes over time. Use a fresh, properly stored bottle. Ensure your thiol starting material is pure and free of inhibitors.

Question 2: My main isolated product is a higher-boiling, less polar compound that is not the desired sulfonyl chloride. What is it?

Answer: You have most likely formed the symmetrical disulfide, 4,4'-difluorodibutyldisulfide .

  • Causality: Thiol-disulfide equilibrium is a very common and facile process. Thiols can be readily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities, to form disulfides.[3][4][5] This is often the first step in the oxidation sequence, and if the oxidant is not potent or plentiful enough to proceed to the sulfonyl chloride, the reaction will stall at the disulfide stage.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

    • Robust Oxidation Protocol: Use a reliable oxidative chlorination system known to be effective for aliphatic thiols, such as aqueous sodium hypochlorite in acetic acid or H₂O₂ with a chlorinating agent.[1][6] These conditions are generally vigorous enough to oxidize the disulfide intermediate as it forms.

    • Confirmation: The disulfide can be confirmed by mass spectrometry (look for the expected molecular ion) and ¹H NMR (the methylene protons adjacent to the sulfur will have a characteristic downfield shift, but will be upfield relative to the sulfonyl chloride).

Side_Reaction thiol 4-Fluorobutane-1-thiol F-(CH₂)₄-SH disulfide 4,4'-Difluorodibutyldisulfide (F-(CH₂)₄-S)₂ thiol->disulfide [O] (Insufficient Oxidant / Air) sulfonyl_chloride 4-Fluorobutanesulfonyl Chloride F-(CH₂)₄-SO₂Cl thiol->sulfonyl_chloride [O] + 'Cl' source (Direct Path) disulfide->sulfonyl_chloride [O] + 'Cl' source (Sufficient Oxidant) caption Disulfide formation as a key side reaction.

Caption: Competing pathways in thiol oxidation.

Stage 2: Halogen Exchange (4-Fluorobutanesulfonyl Chloride → 4-Fluorobutanesulfonyl Fluoride)

Question 3: The conversion of my sulfonyl chloride to the fluoride is incomplete. How can I drive the reaction to completion?

Answer: Low conversion in a Halex reaction is usually due to the poor nucleophilicity or solubility of the fluoride source.

  • Causality: The chloride-fluoride exchange is an SN2-type reaction at the sulfur center. Simple alkali fluorides like potassium fluoride (KF) have low solubility in many organic solvents and the fluoride anion is heavily solvated and not very nucleophilic. Potassium bifluoride (KHF₂) is often more effective as it can act as a source of more "naked" fluoride ions in biphasic systems.[7][8]

  • Troubleshooting Steps:

    • Use a Phase-Transfer Catalyst (PTC): Add 5-10 mol% of a PTC like 18-crown-6 or tetrabutylammonium bromide (TBAB). The PTC complexes the potassium ion, liberating a more soluble and highly reactive "naked" fluoride anion in the organic phase.[9]

    • Switch to Potassium Bifluoride (KHF₂): KHF₂ is often superior to KF for these transformations, especially in biphasic solvent systems like acetonitrile/water or acetone/water.[10][11]

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate, but must be balanced against potential decomposition.

    • Ensure Anhydrous Conditions: While some protocols use aqueous systems, ensure your organic solvent is dry if using anhydrous KF and a PTC. Water will compete as a nucleophile.

Question 4: My product is highly water-soluble and acidic, and I see no fluorine signal in the ¹⁹F NMR corresponding to a -SO₂F group. What happened?

Answer: Your starting material, 4-fluorobutanesulfonyl chloride, has completely hydrolyzed to 4-fluorobutanesulfonic acid.

  • Causality: Sulfonyl chlorides are significantly more susceptible to hydrolysis than sulfonyl fluorides.[11][12] The S-Cl bond is weaker and more polarized than the S-F bond, making the sulfur atom highly electrophilic and prone to attack by water. If your reaction conditions are not scrupulously anhydrous, or if you use an aqueous workup before the Halex reaction is complete, hydrolysis will be a major side reaction. Sulfonyl fluorides, by contrast, are remarkably stable to neutral water.

  • Troubleshooting & Prevention:

    • Dry All Reagents and Solvents: Ensure your sulfonyl chloride intermediate is dry before proceeding. Dry your solvent (e.g., acetonitrile) over molecular sieves. Use spray-dried KF or dry it in an oven before use.

    • Careful Workup: After the oxidative chlorination, perform a non-aqueous workup if possible. If you must wash with water, use ice-cold brine quickly and immediately dry the organic layer over a strong drying agent like MgSO₄ or Na₂SO₄.

    • Confirm Conversion Before Workup: Before quenching the Halex reaction, pull a small aliquot, pass it through a small plug of silica with dry solvent, and check by ¹⁹F NMR to confirm the disappearance of the sulfonyl chloride and the appearance of the sulfonyl fluoride.

ParameterSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Hydrolytic Stability Low (rapidly hydrolyzes)[11]High (stable in neutral water)
Reactivity HighModerate (tunable)
¹⁹F NMR Signal N/AYes (characteristic singlet/triplet)
Storage Requires anhydrous conditionsBench-stable
Table 1: Comparison of Sulfonyl Chloride and Sulfonyl Fluoride Properties.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the final 4-fluorobutanesulfonyl fluoride?

For aliphatic sulfonyl fluorides like this target, fractional distillation under reduced pressure is the preferred method for purification on a multi-gram scale.[13] This effectively removes non-volatile impurities and residual solvent. For smaller, research-scale quantities (<1 g), flash column chromatography on silica gel can be used, typically with a hexane/ethyl acetate or dichloromethane mobile phase.

Q2: Which analytical techniques are essential for this synthesis?

  • ¹H NMR: Useful for tracking the disappearance of the thiol (-CH₂-SH) and the appearance of the intermediate (-CH₂-SO₂Cl) and final product (-CH₂-SO₂F), which will have progressively more downfield chemical shifts.

  • ¹⁹F NMR: This is the most critical technique. You will monitor two distinct regions: the alkyl fluoride (-CH₂F ) and the sulfonyl fluoride (-SO₂F ). The sulfonyl fluoride signal is a definitive indicator of product formation.

  • GC-MS: Excellent for monitoring the reaction progress, especially for the volatile thiol starting material, and for identifying low-molecular-weight byproducts like the disulfide.

Q3: Can I synthesize 4-fluorobutanesulfonyl fluoride directly from 1-bromo-4-fluorobutane?

Yes, modern methods exist for this transformation. One approach is a radical-mediated reaction involving a sulfur dioxide source (like DABSO or Na₂S₂O₄) and a fluorine source (like Selectfluor or NFSI), often catalyzed by photoredox catalysts.[14][15][16] While this avoids handling thiols and unstable sulfonyl chloride intermediates, it requires specialized reagents and setup (e.g., photoreactors) and may have a narrower substrate scope. For general laboratory synthesis, the two-step thiol oxidation route is often more accessible and easier to troubleshoot.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobutanesulfonyl Chloride

CAUTION: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-fluorobutane-1-thiol (1.0 eq) and glacial acetic acid (approx. 5 mL per 1 g of thiol).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add aqueous sodium hypochlorite (NaOCl, ~15% w/v, 4.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.[6]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC (e.g., 4:1 Hexanes:EtOAc) or GC-MS until the thiol is consumed.

  • Pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluorobutanesulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Fluorobutanesulfonyl Fluoride (Halex Reaction)

CAUTION: Handle all reagents under anhydrous conditions.

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the crude 4-fluorobutanesulfonyl chloride (1.0 eq), anhydrous acetonitrile (approx. 10 mL per 1 g), and 18-crown-6 (0.05 eq).

  • Add spray-dried potassium fluoride (KF, 2.0-3.0 eq).[9]

  • Heat the suspension to 70-80 °C and stir vigorously for 6-12 hours. Monitor the reaction by ¹⁹F NMR by taking aliquots.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with dry acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash chromatography to yield pure 4-fluorobutanesulfonyl fluoride.

References

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  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

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  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

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  • ACS Publications. Fe-Catalyzed Fluorosulfonylation of Alkenes via Sulfur Dioxide Insertion: Synthesis of Lactam-Functionalized Alkyl Sulfonyl Fluorides. [Link]

  • Scilit. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ACS Publications. An Approach to Aliphatic Sulfonyl Fluorides. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. [Link]

  • National Center for Biotechnology Information. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • Wikipedia. Perfluorobutanesulfonyl fluoride. [Link]

  • Organic Chemistry Portal. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. [Link]

  • ACS Publications. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. [Link]

  • Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... [Link]

  • Wikipedia. Potassium bifluoride. [Link]

  • ResearchGate. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. [Link]

  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • ACS Publications. Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. [Link]

  • ACS Publications. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • ACS Publications. Organic Letters Ahead of Print. [Link]

  • ACS Publications. Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. [Link]

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  • ACS Publications. Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. [Link]

  • ACS Publications. Unbalanced-Ion-Pair-Catalyzed Nucleophilic Fluorination Using Potassium Fluoride. [Link]

  • Google Patents. JPH083130A - Production of 4-fluorothiophenol.
  • Royal Society of Chemistry. Sulfur fluoride exchange with carbon pronucleophiles. [Link]

  • ACS Publications. Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. [Link]

  • Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Taylor & Francis Online. Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. [Link]

  • National Center for Biotechnology Information. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions. [Link]

  • ResearchGate. Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. [Link]

  • ACS Publications. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. [Link]

  • Royal Society of Chemistry. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. [Link]

Sources

Troubleshooting

best purification methods for 4-fluorobutanesulphonyl fluoride reaction mixtures

Welcome to the SuFEx & Aliphatic Sulfonyl Fluoride Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of isolating 4-fluorobutanesulpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx & Aliphatic Sulfonyl Fluoride Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical nuances of isolating 4-fluorobutanesulphonyl fluoride (CAS 660-14-0).

Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess a unique reactivity-stability profile. They exhibit exceptional thermodynamic stability and are highly resistant to heterolytic cleavage and reduction[1]. This "water- and oxygen-friendly" nature allows us to employ robust purification workflows—such as aggressive aqueous washing—that would otherwise destroy standard electrophiles[1].

Part 1: Quantitative Data for Purification Planning

Before initiating any purification, it is critical to understand the physical parameters of the target molecule. 4-fluorobutanesulphonyl fluoride is a low-molecular-weight aliphatic compound, which dictates our choice of phase separation and thermal distillation.

Table 1: Physicochemical Properties & Purification Relevance

PropertyValueRelevance to Purification Strategy
Molecular Weight 158.02 g/mol Determines MS adducts (e.g., [M+H]+ 159.02, [M+NH4]+ 176.05) for LC/GC-MS tracking during fraction analysis[2].
Boiling Point ~207.1 °C (at 760 mmHg)High atmospheric boiling point necessitates vacuum distillation to prevent thermal degradation during large-scale isolation[3].
Density ~1.25 g/cm³Forms the bottom layer in aqueous extractions unless heavier halogenated solvents (like DCM) are utilized[3].
Hydrolytic Stability Extremely HighResists hydrolysis during aqueous washing. Allows for the selective degradation of unreacted sulfonyl chlorides[1].
Part 2: Purification Workflow Visualization

The following decision tree outlines the standard logic for isolating aliphatic sulfonyl fluorides based on reaction scale and impurity profiles.

G N1 Crude Reaction Mixture (4-Fluorobutanesulphonyl fluoride) N2 Aqueous Biphasic Wash (Hydrolyzes unreacted chlorides) N1->N2 N3 Phase Separation (Extract with DCM) N2->N3 N4 Dry over Na2SO4 & Concentrate N3->N4 N5 Scale Decision (Check via 19F NMR) N4->N5 N6 Vacuum Distillation (> 5g scale) N5->N6 Large Scale N7 Short Silica Chromatography (< 5g scale) N5->N7 Small Scale N8 Pure 4-Fluorobutanesulphonyl Fluoride N6->N8 N7->N8

Purification workflow for 4-fluorobutanesulphonyl fluoride reaction mixtures.

Part 3: The Self-Validating Purification Protocol

This protocol is designed with built-in analytical checkpoints to ensure you do not proceed to the next step blindly.

Step 1: Hydrolytic Cleansing (Aqueous Quench)
  • Causality: If you synthesized the compound via halogen exchange from 4-fluorobutanesulfonyl chloride, unreacted chloride will contaminate your mixture. Because sulfonyl fluorides are thermodynamically stable in water[1], we can selectively destroy the chloride impurity.

  • Action: Add the crude reaction mixture to a biphasic system of Dichloromethane (DCM) and saturated aqueous NaHCO3 (1:1 v/v). Stir vigorously at room temperature for 2-4 hours.

  • Self-Validation Check: Take a 0.1 mL aliquot of the organic layer and run a quick 19 F NMR. The disappearance of the sulfonyl chloride byproduct and the retention of the sulfonyl fluoride peak confirms successful hydrolytic cleansing.

Step 2: Phase Separation & Drying
  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: DCM is chosen because the density of 4-fluorobutanesulphonyl fluoride (~1.25 g/cm³) can cause phase inversion issues in lighter solvents like ethyl acetate during water washes[3].

Step 3: Isolation (Scale-Dependent)
  • Path A: Vacuum Distillation (For >5g Scale)

    • Action: Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (e.g., 1-5 mmHg) and slowly heat the oil bath.

    • Causality: Distillation under reduced pressure is the preferable purification technique for aliphatic sulfonyl fluorides on a large scale to avoid mass recovery losses associated with silica gel[4].

    • Self-Validation Check: Monitor the vapor temperature. Discard the initial volatile foreruns. A stable temperature plateau indicates the pure 4-fluorobutanesulphonyl fluoride is distilling.

  • Path B: Short-Column Chromatography (For <5g Scale)

    • Action: Load the crude oil onto a short pad of silica gel. Elute rapidly with a 10:1 Hexane:Ethyl Acetate mixture[5].

    • Causality: Prolonged exposure to acidic silanol groups on standard silica can cause minor degradation or irreversible adsorption of aliphatic sulfonyl fluorides. A short, fast column mitigates this[5].

Part 4: Troubleshooting & FAQs

Q1: I am losing a significant amount of my product during silica gel chromatography. What is happening? A: While sulfonyl fluorides are generally highly stable, aliphatic variants can sometimes interact irreversibly with highly active, acidic silanol groups on silica gel if the column is run too slowly. Solution: Switch to a short silica plug using a non-polar solvent system (like 10:1 hexane:EtOAc)[5], or bypass chromatography entirely. For aliphatic sulfonyl fluorides, vacuum distillation is the industry-standard purification method and will drastically improve your isolated yield[4].

Q2: How do I analytically differentiate my product from the starting materials? A: 19 F NMR is the most diagnostic tool for this workflow. 4-fluorobutanesulphonyl fluoride contains two distinct fluorine environments. The primary alkyl fluoride (-CH₂F ) will appear as a characteristic multiplet far upfield (typically around -210 to -230 ppm). The sulfonyl fluoride (-SO₂F ) is highly deshielded and will appear sharply downfield (typically around +50 to +60 ppm). Furthermore, LC/GC-MS will show a distinct [M+H]+ adduct at 159.02 m/z[2].

Q3: Can I use amine bases during the aqueous wash to speed up the degradation of unreacted sulfonyl chlorides? A: Proceed with caution. While sulfonyl fluorides are exceptionally resistant to reduction and thermolysis[1], the addition of strong nucleophilic amines (like primary or secondary amines) can trigger a SuFEx reaction, converting your desired sulfonyl fluoride into a sulfonamide. Stick to mild, inorganic aqueous bases like NaHCO3 for hydrolytic cleansing.

References
  • PubChemLite - 4-fluorobutanesulphonyl fluoride (C4H8F2O2S) . Université du Luxembourg. Available at: [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides . Organic Letters - ACS Publications. Available at:[Link]

  • Sulfur(vi) fluoride compounds and methods for the preparation thereof (US20170196985A1). Google Patents.

Sources

Optimization

SuFEx Technical Support Center: Optimizing DBU Catalysis for 4-Fluorobutanesulfonyl Fluoride

Welcome to the advanced troubleshooting hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals working with 4-fluorobutanesulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide is specifically engineered for researchers and drug development professionals working with 4-fluorobutanesulfonyl fluoride (CAS 660-14-0).

While the terminal C–F bond in this bifunctional molecule is highly stable and orthogonal to SuFEx conditions, the alkyl sulfonyl fluoride ( R−SO2​F ) moiety presents unique catalytic challenges. Unlike highly electrophilic aryl sulfonyl fluorides, alkyl variants exhibit reduced S(VI) electrophilicity and possess acidic α -protons, making them highly sensitive to the nuances of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q1: My SuFEx reaction with 4-fluorobutanesulfonyl fluoride and a free alcohol stalls at <20% conversion. Why is the DBU catalyst failing?

Causality & Mechanism: The primary cause of stalled reactions with free alcohols is catalyst poisoning by hydrogen fluoride (HF). As the SuFEx reaction proceeds, HF is liberated. DBU, being a strong amidine base ( pKaH​=24.3 in MeCN), rapidly reacts with the generated HF to form a highly stable DBU-HF salt. This protonation completely neutralizes DBU's ability to act as either a nucleophilic activator or a Brønsted base (1 [2]). Resolution: To maintain DBU efficiency, you must prevent HF accumulation. You can achieve this by pre-functionalizing the alcohol into an aryl silyl ether, which produces volatile silyl fluoride instead of HF. Alternatively, add hexamethyldisilazane (HMDS) as an in situ silylating agent and HF scavenger (2 [1]).

Q2: I increased the DBU loading to 30 mol% to force the reaction, but now I see a myriad of side products and very little of my target sulfonate. What happened?

Causality & Mechanism: You have triggered the degradative sulfene pathway. 4-Fluorobutanesulfonyl fluoride possesses acidic protons on the α -carbon adjacent to the sulfonyl group. High concentrations of a strong base like DBU promote α -deprotonation, leading to the elimination of fluoride and the formation of a highly reactive sulfene intermediate ( F−(CH2​)3​−CH=SO2​ ). Sulfenes rapidly undergo uncontrolled oligomerization or react with trace water to form sulfonic acids, destroying your mass balance. Resolution: Shift from a purely Brønsted base-driven approach to a co-catalytic activation strategy. By introducing a Lewis acid to electrophilically activate the S–F bond, you can reduce the DBU loading to 5–10 mol%, minimizing α -deprotonation while accelerating the desired SuFEx click trajectory (3 [4]).

Q3: How does DBU actually catalyze this reaction? Is it activating the sulfonyl fluoride or the nucleophile?

Causality & Mechanism: The exact mechanistic role of DBU depends heavily on the nucleophile system. When reacting with silyl ethers, substantial kinetic evidence suggests DBU acts as a nucleophilic catalyst that coordinates with the silicon atom, forming a pentacoordinate silicate intermediate that enhances the nucleophilicity of the oxygen (4 [3]). When HMDS is used with free alcohols, DBU facilitates the transient silylation of the alcohol prior to the S(VI) attack.

Part 2: Quantitative Data & Reaction Condition Matrix

To optimize your workflow, compare the empirical outcomes of various DBU catalytic conditions applied to alkyl sulfonyl fluorides.

Table 1: Catalyst Efficiency & Pathway Outcomes for 4-Fluorobutanesulfonyl Fluoride

Reaction ConditionCatalyst LoadingAdditivePrimary PathwayTypical YieldDiagnostic Outcome
Free Alcohol + DBU10–20 mol%NoneStalled (HF Poisoning)< 20%DBU-HF salt precipitation
Free Alcohol + Excess DBU> 50 mol%NoneSulfene Elimination< 10%Oligomeric black tar
Silyl Ether + DBU10–20 mol%NoneProductive SuFEx85–95%Volatile TMS-F generation
Free Alcohol + DBU5–10 mol%HMDS (1 equiv)Productive SuFEx90–98%Transient silylation; TMS-F
Free Alcohol + DBU5 mol% Ca(NTf2​)2​ Electrophilic Activation80–90%Mild conditions, high purity

Part 3: Mechanistic Visualization

The following diagram illustrates the delicate balance between productive DBU catalysis and the destructive sulfene pathway when working with α -proton-containing sulfonyl fluorides.

G Substrate 4-Fluorobutanesulfonyl Fluoride Activated Activated S(VI) Complex (Productive Pathway) Substrate->Activated DBU + Silyl Ether/HMDS (Controlled Activation) Sulfene Sulfene Intermediate (Degradation Pathway) Substrate->Sulfene Excess DBU (α-Deprotonation) DBU DBU Catalyst DBU->Activated DBU->Sulfene Product Target 4-Fluorobutyl Sulfonate (High Yield) Activated->Product SuFEx Click Waste Oligomers / Hydrolysis (Mass Loss) Sulfene->Waste Uncontrolled Reaction

Figure 1: Mechanistic pathways of DBU-catalyzed SuFEx vs. sulfene degradation.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: HMDS-Assisted DBU Catalysis for 4-Fluorobutanesulfonyl Fluoride Objective: High-yield synthesis of 4-fluorobutyl sulfonates from free aryl alcohols without catalyst poisoning or sulfene degradation.

Materials:

  • 4-Fluorobutanesulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Aryl alcohol nucleophile (1.0 equiv, 1.0 mmol)

  • DBU (0.1 equiv, 10 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL, 0.5 M)

Step-by-Step Methodology:

  • Atmospheric Control & Pre-Silylation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl alcohol (1.0 mmol) and HMDS (1.0 mmol) in 2.0 mL of anhydrous MeCN. Causality: HMDS must be added before the catalyst. This ensures any trace moisture is scavenged and initiates the transient silylation of the alcohol, preventing an initial HF spike that would instantly kill the DBU.

  • Electrophile Addition: Add 4-fluorobutanesulfonyl fluoride (1.0 mmol) to the stirring solution at room temperature.

  • Controlled Catalyst Initiation: Dropwise add DBU (10 mol%) over 2 minutes. Causality: Slow addition prevents localized high concentrations of the superbase, which could prematurely trigger α -deprotonation and sulfene formation before the SuFEx click can occur.

  • In-Process Validation (Critical Step): Stir at room temperature for 30 minutes. Withdraw a 50 µL aliquot and monitor via 19F NMR. Self-Validation Check: A successful trajectory is confirmed by the disappearance of the S−F peak at ~+50 ppm and the appearance of a sharp TMS−F peak at ~-157 ppm. The terminal C−F peak will remain unperturbed at ~-218 ppm. If a broad peak appears around -180 ppm, HF is forming, indicating insufficient HMDS scavenging.

  • Quench and Purification: Once complete, concentrate the mixture under reduced pressure. The volatile TMS−F and unreacted HMDS are removed in vacuo. Purify the resulting crude via standard flash chromatography.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis.Cold Spring Harbor Laboratory.
  • Sulfur fluoride exchange.PMC - NIH.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.PMC - NIH.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.ACS Catalysis.

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity of 4-Fluorobutanesulfonyl Fluoride

Welcome to the technical support center for 4-fluorobutanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-fluorobutanesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for handling the moisture sensitivity of this versatile reagent. Our aim is to equip you with the knowledge to confidently design and execute experiments, ensuring the integrity of your results.

Introduction: The Challenge of Moisture Sensitivity

4-Fluorobutanesulfonyl fluoride is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. However, its sulfonyl fluoride moiety is susceptible to hydrolysis, which can compromise reaction yields and introduce impurities. The presence of a fluorine atom on the butyl chain may also influence its reactivity in nuanced ways compared to its non-fluorinated counterparts. Understanding and mitigating this moisture sensitivity is paramount for successful and reproducible experimentation.

This guide provides a comprehensive resource for overcoming these challenges, structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 4-fluorobutanesulfonyl fluoride.

Issue 1: Inconsistent reaction yields or complete reaction failure.

  • Question: I am seeing variable yields, or my reaction is not proceeding to completion. Could moisture be the culprit?

  • Answer: Yes, moisture is a primary suspect for inconsistent results with sulfonyl fluorides. The sulfonyl fluoride group can react with water to form the corresponding sulfonic acid, which is unreactive in most subsequent desired reactions. This hydrolysis consumes your reagent and can introduce acidic byproducts that may interfere with your reaction.

    • Causality: The sulfur atom in the sulfonyl fluoride is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur atom, leading to the displacement of the fluoride ion and the formation of 4-fluorobutanesulfonic acid.

    hydrolysis

    Figure 1: Hydrolysis of 4-fluorobutanesulfonyl fluoride.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under a stream of inert gas immediately before use.

    • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å are generally suitable for most organic solvents).

    • Inert Atmosphere Techniques: Conduct your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or a Schlenk line. For less sensitive reactions, a balloon filled with an inert gas can be sufficient.[1][2]

    • Drying of Reagents: If other reagents in your reaction are hygroscopic, ensure they are properly dried before use.

Issue 2: Formation of unexpected byproducts.

  • Question: I am observing an acidic byproduct in my reaction mixture, confirmed by NMR or LC-MS. What is it and how can I avoid it?

  • Answer: The most likely acidic byproduct is 4-fluorobutanesulfonic acid, resulting from the hydrolysis of your starting material. Its formation indicates the presence of water in your reaction system.

  • Troubleshooting Steps:

    • Solvent Purity Check: Before use, verify the water content of your solvent using a Karl Fischer titrator.

    • Reagent Storage: Store 4-fluorobutanesulfonyl fluoride in a desiccator over a suitable drying agent like Drierite™ (anhydrous calcium sulfate) or under an inert atmosphere.[3]

    • Purification of Starting Material: If you suspect your starting material is already partially hydrolyzed, you can attempt to purify it. While distillation can be effective, care must be taken as residual acid can catalyze further decomposition at elevated temperatures. A non-aqueous workup followed by filtration through a short plug of silica gel under an inert atmosphere may be a viable alternative.

Issue 3: Difficulty in handling and dispensing the reagent.

  • Question: How can I accurately dispense a small quantity of 4-fluorobutanesulfonyl fluoride without exposing it to atmospheric moisture?

  • Answer: Handling liquid reagents that are sensitive to moisture requires specific techniques to maintain an inert environment.

  • Recommended Protocol: Syringe Transfer Technique

    • Setup: Place your sealed vial of 4-fluorobutanesulfonyl fluoride and your reaction flask (fitted with a rubber septum) under a positive pressure of inert gas.

    • Syringe Preparation: Use a dry, gas-tight syringe that has been purged with inert gas.

    • Withdrawal: Pierce the septum of the reagent vial with the syringe needle and withdraw the desired volume. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.

    • Dispensing: Quickly and carefully insert the needle through the septum of your reaction flask and dispense the reagent.

    • Syringe Cleaning: Immediately after use, quench the residual reagent in the syringe with a suitable alcohol (e.g., isopropanol) and then clean the syringe thoroughly.

    syringe_transfer

    Figure 2: Workflow for accurate dispensing of moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: How stable is 4-fluorobutanesulfonyl fluoride in aqueous solutions?

Q2: What are the best practices for storing 4-fluorobutanesulfonyl fluoride?

To ensure the longevity and purity of 4-fluorobutanesulfonyl fluoride, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, a desiccator containing a suitable desiccant such as phosphorus pentoxide or indicating silica gel is recommended.[3][4] Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Q3: Can I use protic solvents like alcohols for my reaction with 4-fluorobutanesulfonyl fluoride?

The use of protic solvents with sulfonyl fluorides should be approached with caution. Alcohols can act as nucleophiles and react with the sulfonyl fluoride to form sulfonate esters. This is a competing reaction that will consume your starting material. If your desired reaction requires a protic solvent, it is crucial to ensure the solvent is rigorously dried and to consider the relative nucleophilicity of your intended reactant versus the solvent. In some cases, the reaction with the alcohol may be the desired transformation.

Q4: What are suitable drying agents for solvents and reaction mixtures containing 4-fluorobutanesulfonyl fluoride?

The choice of drying agent depends on the solvent and other components of the reaction mixture.

Drying AgentSuitable SolventsConsiderations
Molecular Sieves (3Å or 4Å) Most common organic solvents (e.g., THF, Dichloromethane, Acetonitrile)Must be activated before use (heated under vacuum). Very effective at removing water.[5][6]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solventsLess efficient than molecular sieves but useful for pre-drying or during workup.
Anhydrous Magnesium Sulfate (MgSO₄) Most organic solventsFaster and more efficient than sodium sulfate.
Calcium Hydride (CaH₂) Hydrocarbon and ether solventsReacts with acidic protons, so not suitable for all reactions.

Table 1: Common drying agents for organic synthesis.

Q5: How can I monitor the hydrolysis of 4-fluorobutanesulfonyl fluoride in my reaction?

You can monitor the progress of hydrolysis using analytical techniques such as:

  • ¹⁹F NMR Spectroscopy: This is a very sensitive technique for fluorine-containing compounds. You would expect to see a shift in the fluorine signal of the sulfonyl fluoride as it is converted to the sulfonic acid. The appearance of a new fluorine signal corresponding to the C-F bond in the sulfonic acid would be indicative of hydrolysis.

  • ¹H NMR Spectroscopy: The proton signals of the butyl chain will likely experience a shift upon hydrolysis of the sulfonyl fluoride group.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to separate the starting material from the more polar sulfonic acid byproduct and confirm their respective molecular weights.

Conclusion

Successfully working with 4-fluorobutanesulfonyl fluoride hinges on a thorough understanding and proactive management of its moisture sensitivity. By implementing rigorous anhydrous techniques, employing appropriate handling and storage protocols, and being aware of potential side reactions, researchers can harness the full synthetic potential of this valuable reagent. This guide provides a foundational framework for troubleshooting and optimizing your experimental workflows. Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.

References

  • Wikipedia. Perfluorobutanesulfonyl fluoride. [Link]

  • Stream Peak. What Are Desiccants and How They Work for Moisture Control. [Link]

  • Sercalia. Moisture Absorbers: Silica gel, Desiccants, Molecular sieve. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • National Center for Biotechnology Information. Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. [Link]

  • National Center for Biotechnology Information. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

  • Colorcon. 4 Types of Desiccants Used in Pharmaceuticals. [Link]

  • Wikipedia. Air-free technique. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Aliphatic Sulfonylation: 4-Fluorobutanesulfonyl Fluoride vs. Alkyl Sulfonyl Chlorides

The synthesis of aliphatic sulfonamides has historically been bottlenecked by the inherent instability and hyper-reactivity of alkyl sulfonyl chlorides. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of aliphatic sulfonamides has historically been bottlenecked by the inherent instability and hyper-reactivity of alkyl sulfonyl chlorides. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space, positioning aliphatic sulfonyl fluorides—such as 4-fluorobutanesulfonyl fluoride (FBSF)—as superior, chemoselective alternatives[1]. This guide provides a rigorous, data-backed comparison between these two classes of electrophiles, equipping drug development professionals and synthetic chemists with the mechanistic insights and self-validating protocols necessary to optimize late-stage functionalization and parallel synthesis.

Mechanistic Divergence: Thermodynamic Stability vs. Kinetic Reactivity

The fundamental difference between alkyl sulfonyl chlorides and 4-fluorobutanesulfonyl fluoride lies in their heterolytic bond cleavage dynamics and their susceptibility to side reactions.

  • Alkyl Sulfonyl Chlorides: The S-Cl bond is highly susceptible to nucleophilic attack and reduction. In aliphatic systems, the presence of α-protons makes them acutely prone to base-promoted elimination, 2[2]. This pathway leads to rapid hydrolysis in the presence of trace moisture and poor chemoselectivity in polyfunctional molecules.

  • 4-Fluorobutanesulfonyl Fluoride (FBSF): The S-F bond possesses unique thermodynamic stability. It is1[1]. FBSF requires specific activation—typically via hydrogen-bonding catalysts like DBU or bifluoride salts—to facilitate the SuFEx click reaction. This ensures the reagent remains dormant until triggered, allowing it to3[3]. Furthermore, FBSF serves as a powerful bifunctional building block; its terminal primary aliphatic fluoride provides a bioisosteric lipophilic tag, frequently utilized in the4[4].

MechanisticDivergence cluster_0 Alkyl Sulfonyl Chloride Pathway cluster_1 SuFEx Pathway (Aliphatic Sulfonyl Fluoride) RSO2Cl Alkyl-SO2Cl Sulfene Sulfene Intermediate [R-CH=SO2] RSO2Cl->Sulfene Base (-HCl) ProductCl Sulfonamide (Low Yield if Polyfunctional) RSO2Cl->ProductCl Direct Substitution Hydrolysis Hydrolysis (Sulfonic Acid) Sulfene->Hydrolysis H2O Sulfene->ProductCl Amine RSO2F Alkyl-SO2F (e.g., FBSF) Activated Catalyst-Activated Complex RSO2F->Activated SuFEx Catalyst (DBU) ProductF Sulfonamide (High Yield, Chemoselective) Activated->ProductF Amine (Aqueous Tolerant)

Mechanistic pathways of alkyl sulfonyl chlorides vs. SuFEx-activated sulfonyl fluorides.

Performance in Parallel Synthesis: A Quantitative Comparison

When synthesizing libraries of aliphatic sulfonamides, the choice of electrophile dictates the success rate. A comprehensive parallel synthesis study comparing aliphatic sulfonyl fluorides and chlorides revealed stark contrasts in chemoselectivity[2].

Table 1: Yield Comparison in Parallel Synthesis (Aliphatic SO₂F vs. SO₂Cl)

Amine ClassSubstrate ExampleAlkyl-SO₂Cl Yield (%)Alkyl-SO₂F Yield (%)Mechanistic Rationale
Amino Alcohols Ethanolamine derivatives< 20%> 80%SO₂Cl reacts non-selectively with -OH and hydrolyzes; SO₂F is strictly chemoselective for -NH₂.
Phenolic Amines Tyramine derivatives0 - 10%75 - 90%SO₂Cl causes O-sulfonylation and degradation; SO₂F exclusively forms the desired sulfonamide.
Unhindered Primary Amines Hexylamine85 - 95%85 - 95%Both electrophiles are sufficiently reactive with highly accessible, strong nucleophiles.
Sterically Hindered Amines tert-Butylamine60 - 80%< 10%SO₂F lacks sufficient electrophilicity to overcome steric bulk; SO₂Cl succeeds via the highly reactive sulfene pathway.

Data synthesized from comparative parallel synthesis studies on aliphatic sulfonamides[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot effectively.

Workflow Start Amine Substrate Selection Cond1 Polyfunctional / Aqueous? Start->Cond1 Cond2 Sterically Hindered? Cond1->Cond2 No PathF Use 4-Fluorobutanesulfonyl Fluoride (SuFEx Protocol) Cond1->PathF Yes Cond2->PathF No PathCl Use Alkyl Sulfonyl Chloride (Classical Protocol) Cond2->PathCl Yes StepF1 Add SuFEx Catalyst (e.g., DBU) PathF->StepF1 StepCl1 Strictly Anhydrous Setup PathCl->StepCl1 StepF2 React at RT, tolerate H2O StepF1->StepF2 StepF3 High Chemoselectivity StepF2->StepF3 StepCl2 Add DIPEA / DMAP at 0°C StepCl1->StepCl2 StepCl3 Prone to Sulfene Side-Reactions StepCl2->StepCl3

Decision matrix and experimental workflow for selecting aliphatic sulfonylation reagents.

Protocol A: Chemoselective SuFEx Sulfonylation using 4-Fluorobutanesulfonyl Fluoride

Objective: Synthesize an aliphatic sulfonamide from a polyfunctional amine without protecting groups.

Causality & Reagent Selection:

  • Electrophile: 5 (1.1 equiv). Chosen for its resistance to hydrolysis and exclusive reactivity at sulfur[5].

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv). DBU acts as a SuFEx catalyst by hydrogen-bonding to the fluoride leaving group, lowering the activation energy for S-N bond formation without promoting sulfene elimination[3].

  • Solvent: Acetonitrile (MeCN) or THF. Tolerates up to 10% v/v water, eliminating the need for strict anhydrous techniques.

Step-by-Step Methodology:

  • Dissolve the polyfunctional amine (1.0 mmol) in 5 mL of MeCN.

  • Add 4-fluorobutanesulfonyl fluoride (1.1 mmol) to the stirring solution.

  • Introduce DBU (0.2 mmol) dropwise. Self-Validation Check: The reaction mixture should remain clear; immediate precipitation or color change often indicates unwanted polymerization or degradation.

  • Stir at room temperature for 4-12 hours.

  • QC/Validation: Monitor via LC-MS. Because the S-F bond is invisible to UV, track the disappearance of the amine mass. The product mass should be [M + 137] (representing the addition of the 4-fluorobutanesulfonyl group, minus HF).

  • Concentrate and purify via standard silica gel chromatography.

Protocol B: Classical Sulfonylation using Alkyl Sulfonyl Chlorides

Objective: Synthesize an aliphatic sulfonamide from a sterically hindered amine.

Causality & Reagent Selection:

  • Electrophile: Alkyl sulfonyl chloride (e.g., Methanesulfonyl chloride) (1.2 equiv). Necessary to overcome the steric hindrance of the amine[2].

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). A non-nucleophilic base is required to neutralize the HCl byproduct.

  • Solvent: Strictly anhydrous Dichloromethane (DCM). Water must be excluded to prevent the irreversible hydrolysis of the S-Cl bond to a sulfonic acid.

Step-by-Step Methodology:

  • Flame-dry a reaction flask and purge with Argon.

  • Dissolve the sterically hindered amine (1.0 mmol) and DIPEA (2.0 mmol) in 5 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress the base-catalyzed elimination of the sulfonyl chloride into the highly reactive sulfene intermediate[2].

  • Add the alkyl sulfonyl chloride (1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • QC/Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. If a large peak corresponding to the sulfonic acid (hydrolysis product) is observed, the anhydrous integrity of the system was compromised.

Strategic Recommendations

The transition from alkyl sulfonyl chlorides to aliphatic sulfonyl fluorides like 4-fluorobutanesulfonyl fluoride represents a significant upgrade in the synthetic chemist's toolkit. For library generation, bioconjugation, and reactions involving unprotected polyfunctional molecules, SuFEx-activated sulfonyl fluorides are unequivocally superior[3]. Alkyl sulfonyl chlorides should be strictly reserved for coupling sterically hindered amines where the thermodynamic stability of the S-F bond prevents reaction[2].

References

  • Merck Millipore.SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • ACS Combinatorial Science.Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • Enamine.Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • SNM Journals.A Novel Radiosynthesis of 18F-Labeled Aliphatic Sulfonyl Fluorides with [18F]Fluoride.
  • EvitaChem.Product Catalog: 4-Fluorobutanesulphonyl fluoride (CAS 660-14-0).

Sources

Comparative

In-Depth Mass Spectrometry Fragmentation Profiling: 4-Fluorobutanesulphonyl Fluoride vs. Aliphatic and Perfluorinated Analogs

Introduction and Analytical Significance The analytical characterization of alkyl sulfonyl fluorides has become increasingly critical across multiple scientific disciplines. In chemical biology and drug discovery, these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Significance

The analytical characterization of alkyl sulfonyl fluorides has become increasingly critical across multiple scientific disciplines. In chemical biology and drug discovery, these compounds act as versatile electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the covalent modification of proteins[1]. Concurrently, in environmental science, perfluorinated and polyfluorinated sulfonyl fluorides are heavily monitored as precursors to persistent organic pollutants (PFAS)[2].

When developing analytical methods (such as GC-MS or LC-MS/MS) to track these compounds, understanding their mass spectrometry (MS) fragmentation patterns is paramount. This guide provides an objective, data-driven comparison of the MS fragmentation behavior of 4-fluorobutanesulphonyl fluoride (4-FBSF) against two critical alternatives: its non-fluorinated parent, 1-butanesulfonyl fluoride (BSF) , and its fully fluorinated analog, nonafluorobutanesulfonyl fluoride (NfF) [3].

Mechanistic Causality in Fragmentation Patterns

As an application scientist, it is not enough to merely memorize mass-to-charge (m/z) ratios; one must understand the thermodynamic and electronic drivers behind the fragmentation. Under standard Electron Ionization (EI, 70 eV), the fragmentation of sulfonyl fluorides is primarily governed by the highly polarized carbon-sulfur (C-S) bond. However, the degree of fluorination drastically alters the subsequent cascade:

  • 1-Butanesulfonyl Fluoride (BSF - Non-fluorinated): Ionization yields a transient molecular ion [M]∙+ at m/z 140. The dominant pathway is the simple homolytic or heterolytic cleavage of the C-S bond. This produces the sulfonyl fluoride cation [SO2​F]+ (m/z 83) and the butyl cation [C4​H9​]+ (m/z 57). Because the unfluorinated alkyl chain lacks strong inductive destabilization, [C4​H9​]+ typically forms the base peak.

  • 4-Fluorobutanesulphonyl Fluoride (4-FBSF - Terminal Monofluorinated): The introduction of a single terminal fluorine atom fundamentally shifts the thermodynamic landscape. Cleavage of the C-S bond yields the fluoroalkyl cation [C4​H8​F]+ (m/z 73). Unlike the stable butyl cation, the strong C-F dipole induces a rapid, highly characteristic neutral loss of hydrogen fluoride (HF, 20 Da) . This elimination is driven by the formation of a thermodynamically stable allylic or cyclobutyl cation [C4​H7​]+ (m/z 55). Tracking this Δ20 Da transition is the definitive diagnostic marker for terminally monofluorinated aliphatic chains.

  • Nonafluorobutanesulfonyl Fluoride (NfF - Perfluorinated): Perfluorination exerts an extreme electron-withdrawing effect, weakening the C-S bond to the point where the molecular ion [M]∙+ (m/z 302) is virtually undetectable[4]. Upon ionization, the molecule instantly shatters. The fragmentation is dominated by the robust perfluoroalkyl series, specifically [CF3​]+ (m/z 69, usually the base peak) and [C3​F7​]+ (m/z 169). The [SO2​F]+ (m/z 83) fragment remains present but is often dwarfed by the perfluoroalkyl cations.

Quantitative Data Presentation

To facilitate objective method development, the physicochemical properties and relative fragment abundances are summarized below.

Table 1: Physicochemical and MS Properties Comparison

CompoundFormulaExact Mass (Da)Detectable [M]∙+ Base Peak (m/z)Key Neutral Losses
BSF C4​H10​O2​S 140.0306Yes (Weak)57 [C4​H9​]+ [SO2​F]∙ (83 Da)
4-FBSF C4​H8​F2​O2​S 156.0264Yes (Weak)55 [C4​H7​]+ [SO2​F]∙ (83 Da), HF (20 Da)
NfF C4​F10​O2​S 301.9459No69 [CF3​]+ [SO2​F]∙ (83 Da), [CF2​] (50 Da)

Table 2: Relative Abundance of Key EI-MS Fragments (70 eV)

Fragment Ion IdentityBSF (m/z)Abundance4-FBSF (m/z)AbundanceNfF (m/z)Abundance
[CF3​]+ ----69100%
[C4​H7​]+ 5530%55100% --
[C4​H9​]+ 57100% ----
[C4​H8​F]+ --7345%--
[SO2​F]+ 8365%8380%8315%
[C3​F7​]+ ----16940%

Visualizing the Fragmentation Pathway

The diagram below maps the specific causal pathway for 4-FBSF, highlighting the critical HF neutral loss that distinguishes it from its non-fluorinated counterpart.

MS_Fragmentation M [4-FBSF]•+ m/z 156 (Molecular Ion) SO2F [SO2F]+ m/z 83 (Sulfonyl Cleavage) M->SO2F - [C4H8F]• C4H8F [C4H8F]+ m/z 73 (Fluoroalkyl Cation) M->C4H8F - [SO2F]• C4H7 [C4H7]+ m/z 55 (Allylic Cation) C4H8F->C4H7 - HF (20 Da) C4H5 [C4H5]+ m/z 53 (Dienyl Cation) C4H7->C4H5 - H2 (2 Da)

GC-EI-MS fragmentation pathway of 4-fluorobutanesulphonyl fluoride.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mandatory system suitability checks to prevent false positives caused by column bleed or thermal degradation of the reactive sulfonyl fluoride moiety[5].

Step-by-Step Methodology

1. Reagent and Sample Preparation:

  • Diluent Selection: Dissolve the sulfonyl fluoride standards (BSF, 4-FBSF, NfF) in anhydrous dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: Sulfonyl fluorides are susceptible to hydrolysis in protic solvents over time; anhydrous DCM preserves the S-F bond integrity.

  • Internal Standard: Spike samples with 1 µg/mL of benzyl 4-fluorobenzoate to monitor injection reproducibility and track retention time drifts.

2. GC Separation Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet: 250 °C, Split ratio 10:1. Injection volume: 1.0 µL.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 40 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

3. MS Detection and System Suitability:

  • Tuning: Perform a standard autotune using Perfluorotributylamine (PFTBA) to ensure proper mass axis calibration and optimal sensitivity at m/z 69, 219, and 502. Causality: Tuning on m/z 69 is critical for perfluorinated analogs like NfF, which produce [CF3​]+ as the base peak.

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C. Quadrupole temperature: 150 °C.

  • Acquisition: Full scan mode (m/z 35 to 400) to capture low-mass fragments like [C4​H7​]+ (m/z 55) and [CF3​]+ (m/z 69).

Workflow Prep 1. Sample Prep (Dilution in DCM) GC 2. GC Separation (DB-5MS Column) Prep->GC Ionization 3. EI Ionization (70 eV) GC->Ionization Detection 4. Mass Analysis (Quadrupole TOF) Ionization->Detection Data 5. Data Processing (Neutral Loss Profiling) Detection->Data

Standardized GC-EI-MS experimental workflow for sulfonyl fluorides.

Conclusion

When analyzing alkyl sulfonyl fluorides, the degree of fluorination dictates the MS fragmentation pathway. While the [SO2​F]+ (m/z 83) ion serves as a universal marker for the functional group, the structural identity of the alkyl chain must be deduced from specific neutral losses. For 4-fluorobutanesulphonyl fluoride, the highly diagnostic loss of HF (20 Da) yielding the m/z 55 ion is the definitive analytical signature, standing in stark contrast to the stable butyl cations of BSF and the perfluoroalkyl shattering of NfF.

References

  • Xueqing Zhao, Weiping Zhuang, Dongsheng Fang, Xiaowen Xue, Jingming Zhou.
  • Hans-Joachim Lehmler.
  • Alejandro Gutiérrez-González, Staffan Karlsson, Mateusz P. Plesniak. "Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry".
  • National Center for Biotechnology Information. "Perfluoro-1-butanesulfonyl fluoride | C4F9SO2F | CID 67814". PubChem.

Sources

Validation

A Comparative Guide to the NMR Characterization of 4-Fluorobutanesulfonyl Fluoride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of NMR in the Analysis of Fluorinated Compounds In modern drug discovery and materials science, the incorporation of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NMR in the Analysis of Fluorinated Compounds

In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The sulfonyl fluoride moiety is a key pharmacophore and a versatile reactive group for covalent inhibitor design and click chemistry. The combination of these two features in molecules like 4-fluorobutanesulfonyl fluoride presents unique challenges and opportunities for analytical characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous structure elucidation of these complex molecules. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a deep level of structural insight. However, the interpretation of the NMR spectra of such compounds requires a nuanced understanding of the interplay between the alkyl chain, the terminal fluorine atom, and the sulfonyl fluoride headgroup. The large chemical shift dispersion of ¹⁹F and the significant through-bond J-couplings between fluorine, carbon, and hydrogen nuclei offer a wealth of information but can also lead to spectral complexity.[1][2][3]

Comparative NMR Data Analysis

The introduction of a fluorine atom at the C4 position of butanesulfonyl fluoride induces significant and predictable changes in the NMR spectra. These changes, primarily driven by the high electronegativity of fluorine, are observed in the chemical shifts and coupling constants of nearby nuclei.

Predicted and Experimental NMR Data

The following tables summarize the experimental NMR data for butanesulfonyl chloride (as a close analog for butanesulfonyl fluoride) and the predicted NMR data for 4-fluorobutanesulfonyl fluoride. The predictions are derived from the analysis of analogs such as 1-bromo-4-fluorobutane and general principles of NMR spectroscopy.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Butanesulfonyl ChlorideH-1~3.68Triplet~7.5
H-2~1.95Sextet~7.5
H-3~1.50Sextet~7.5
H-4~0.98Triplet~7.5
4-Fluorobutanesulfonyl Fluoride (Predicted) H-1 ~3.8 - 4.0 Triplet ~7.0
H-2 ~2.1 - 2.3 Multiplet -
H-3 ~1.9 - 2.1 Multiplet -
H-4 ~4.5 - 4.7 Triplet of Triplets J_HF ≈ 47, J_HH ≈ 6.0

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundPositionChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Coupling Constants (J, Hz)
Butanesulfonyl ChlorideC-1~55Singlet-
C-2~25Singlet-
C-3~21Singlet-
C-4~13Singlet-
4-Fluorobutanesulfonyl Fluoride (Predicted) C-1 ~53 - 56 Triplet ³J_CF ≈ 4-6
C-2 ~23 - 26 Triplet ²J_CF ≈ 20-25
C-3 ~28 - 31 Doublet of Triplets ¹J_CF ≈ 165-175, ³J_CF ≈ 5-7
C-4 ~82 - 85 Doublet of Triplets ¹J_CF ≈ 165-175, ²J_CF ≈ 20-25

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Butanesulfonyl FluorideF (SO₂F)Not Applicable--
4-Fluorobutanesulfonyl Fluoride (Predicted) F (C-F) ~ -215 to -225 Triplet of Triplets ²J_HF ≈ 47, ³J_HF ≈ 25-30
F (SO₂F) ~ +45 to +65 Triplet ³J_HF ≈ 3-5

Discussion of Spectral Features: The Influence of Fluorine

The predicted NMR data for 4-fluorobutanesulfonyl fluoride highlights several key effects of fluorination:

¹H NMR Spectrum
  • Downfield Shift of H-4: The most dramatic effect is the significant downfield shift of the protons on the carbon bearing the fluorine atom (H-4) to approximately 4.5-4.7 ppm. This is a direct consequence of the strong deshielding effect of the highly electronegative fluorine atom.

  • H-F Coupling: The H-4 signal is predicted to be a triplet of triplets. The large geminal coupling to the fluorine atom (²J_HF ≈ 47 Hz) splits the signal into a doublet, and the vicinal coupling to the H-3 protons (³J_HH ≈ 6.0 Hz) further splits each peak of the doublet into a triplet.

  • Through-Bond Effects: The deshielding effect of the C-F bond extends down the carbon chain, causing a slight downfield shift of H-3 and H-2 compared to the non-fluorinated analog.

  • SO₂F Group Effect: The protons on the carbon adjacent to the sulfonyl fluoride group (H-1) are the most deshielded protons in the non-fluorinated analog (~3.68 ppm) due to the electron-withdrawing nature of the SO₂F group. This effect is also present in the fluorinated analog, with a predicted chemical shift in the range of 3.8-4.0 ppm.

¹³C NMR Spectrum
  • Large ¹J_CF Coupling: The carbon directly attached to the fluorine atom (C-4) will exhibit a very large one-bond coupling constant (¹J_CF ≈ 165-175 Hz), appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a characteristic feature of fluorinated organic compounds.[1]

  • Long-Range C-F Coupling: The influence of the fluorine atom extends to other carbons in the chain, resulting in smaller but observable two-bond (²J_CF) and three-bond (³J_CF) couplings. This long-range coupling can be invaluable for confirming structural assignments.[1] The sulfonyl fluoride group's fluorine will also couple to the adjacent carbons.

  • Chemical Shift Trends: Similar to the proton spectrum, the C-4 carbon is significantly shifted downfield. The other carbons in the chain also experience shifts due to the inductive effects of both the C-F and SO₂F groups.

¹⁹F NMR Spectrum
  • Distinct Chemical Shifts: A key advantage of ¹⁹F NMR is the wide range of chemical shifts, which allows for the clear differentiation of fluorine atoms in different chemical environments.[2][3] The fluorine atom of the C-F bond is expected to resonate at a significantly different chemical shift (around -220 ppm) compared to the fluorine atom of the SO₂F group (around +50 ppm).

  • H-F and F-F Coupling: The ¹⁹F spectrum will display couplings to adjacent protons. The C-F fluorine signal will be split by the H-4 and H-3 protons, while the SO₂F fluorine signal will be split by the H-1 protons. Long-range F-F coupling through the four-bond aliphatic chain is expected to be very small or negligible.

Experimental Protocols

To obtain high-quality NMR data for compounds like 4-fluorobutanesulfonyl fluoride, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is free from impurities that may interfere with the spectral regions of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ or an internal standard like hexafluorobenzene can be used.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

  • Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-240 ppm.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment.

  • Spectral Width: A wide spectral width (e.g., 300 ppm) is necessary to cover the large chemical shift range of fluorine.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond J-couplings that are expected to be observed in the NMR spectra of 4-fluorobutanesulfonyl fluoride.

Caption: Key J-coupling interactions in 4-fluorobutanesulfonyl fluoride.

Conclusion

This guide provides a detailed comparative analysis of the NMR characteristics of 4-fluorobutanesulfonyl fluoride and its non-fluorinated analog. By presenting a predicted NMR profile for the fluorinated compound, we offer a valuable resource for researchers in the field. The discussion of the influence of the fluorine atom and the sulfonyl fluoride group on chemical shifts and coupling constants provides a solid foundation for interpreting experimental data. The detailed experimental protocols and visualizations further aid in the practical application of NMR for the characterization of these important molecules. As the synthesis and application of novel fluorinated compounds continue to grow, a thorough understanding of their NMR properties will remain an indispensable tool for the modern chemist.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 263-272. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluorobutane. National Center for Biotechnology Information. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy Data. [Link]

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems (Master's thesis, Portland State University). [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

Comparative

A Comparative Guide to Validating 4-Fluorobutanesulfonyl Fluoride Reaction Kinetics In Vitro

For researchers, medicinal chemists, and drug development professionals, the precise characterization of covalent inhibitors is paramount. The kinetics of bond formation dictates target engagement, residence time, and ul...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of covalent inhibitors is paramount. The kinetics of bond formation dictates target engagement, residence time, and ultimately, therapeutic efficacy. Among the burgeoning class of electrophilic warheads, sulfonyl fluorides (SFs) have garnered significant attention for their unique reactivity profile, targeting not only cysteine but also other nucleophilic residues like lysine, tyrosine, and serine.[1] This guide provides an in-depth technical overview for validating the in vitro reaction kinetics of 4-fluorobutanesulfonyl fluoride (FBSF), a representative aliphatic sulfonyl fluoride.

This document will navigate the theoretical underpinnings of sulfonyl fluoride reactivity, present a comparative analysis with aryl sulfonyl fluorides, and provide detailed, field-proven protocols for kinetic analysis using state-of-the-art analytical techniques. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reproducible data.

The Rationale for Kinetic Validation: Beyond Static Affinity

Covalent inhibitors operate via a two-step mechanism: an initial non-covalent binding event followed by an irreversible covalent bond formation.[2] Consequently, their potency cannot be adequately described by a simple IC50 value, which is time-dependent for irreversible inhibitors. The gold standard for characterizing these molecules is the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[3] Accurate determination of this parameter is crucial for structure-activity relationship (SAR) studies and for predicting in vivo target occupancy.

Comparative Reactivity: Aliphatic vs. Aryl Sulfonyl Fluorides

The reactivity of the sulfonyl fluoride warhead is significantly influenced by its molecular scaffold. A key distinction lies between aliphatic and aryl sulfonyl fluorides.

  • Aryl Sulfonyl Fluorides: The reactivity of aryl sulfonyl fluorides can be finely tuned through the electronic properties of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups attenuate reactivity. This tunability allows for the optimization of the warhead to achieve a balance between on-target reactivity and off-target effects.[4][5]

  • Aliphatic Sulfonyl Fluorides: Aliphatic sulfonyl fluorides, such as the topic of this guide, 4-fluorobutanesulfonyl fluoride (FBSF), are generally considered to be more reactive than their aryl counterparts due to the absence of resonance stabilization. However, they are also more susceptible to hydrolysis, which can impact their stability in aqueous buffers.[6]

To illustrate this difference, the following table presents representative second-order rate constants for an aliphatic and an aryl sulfonyl fluoride. Due to the limited availability of specific kinetic data for FBSF, methanesulfonyl fluoride (MSF), a structurally similar and well-characterized aliphatic sulfonyl fluoride, is used as a proxy.

CompoundNucleophileSecond-Order Rate Constant (k2) (M-1s-1)Comments
Methanesulfonyl Fluoride (Aliphatic)Acetylcholinesterase (Serine)4.2This value represents the rate of sulfonylation of the active site serine. The reactivity of aliphatic SFs is generally high but can be influenced by the protein microenvironment.[7]
Phenylmethylsulfonyl Fluoride (Aryl)Acetylcholinesterase (Serine)Measurable, but slower than MSFThe reactivity of aryl SFs is modulated by the electronic properties of the aromatic ring. They are generally more stable in aqueous solutions compared to aliphatic SFs.[8]

Experimental Workflow for Kinetic Validation

A robust workflow for validating the reaction kinetics of FBSF involves a systematic approach from experimental design to data analysis. The following diagram illustrates the key stages of this process.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Reagent Preparation (FBSF, Target Protein, Buffers) C Initiate Reaction (Mix FBSF and Protein) A->C B Instrument Setup & Calibration (LC-MS or NMR) D Time-Course Monitoring (Acquire data at multiple time points) B->D C->D E Data Processing (Integration/Quantification) D->E F Kinetic Modeling (Pseudo-first-order analysis) E->F G Determine k_inact/K_I F->G

Caption: A generalized workflow for the kinetic validation of covalent inhibitors.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for determining the kinetic parameters of FBSF using two orthogonal analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: LC-MS-Based Kinetic Analysis

This method directly measures the formation of the covalent adduct between FBSF and the target protein over time.

1. Materials and Reagents:

  • 4-Fluorobutanesulfonyl fluoride (FBSF) stock solution (e.g., 10 mM in DMSO).
  • Purified target protein (e.g., 1 mg/mL in a suitable buffer, pH 7.4).
  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
  • Quenching solution (e.g., 1% formic acid in water).
  • LC-MS system equipped with a suitable C4 or C18 column.

2. Experimental Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reactions by adding the target protein to the reaction buffer at a final concentration of 1-5 µM.
  • Initiation: Initiate the reaction by adding FBSF to each tube at various final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
  • Time-Course Sampling: At specific time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction tube and immediately quench the reaction by diluting it into the quenching solution.
  • LC-MS Analysis: Inject the quenched samples onto the LC-MS system. Use a gradient of water and acetonitrile with 0.1% formic acid to separate the unmodified protein from the FBSF-adduct.
  • Data Acquisition: Acquire mass spectra in positive ion mode, scanning a mass range that includes the molecular weights of the unmodified protein and the expected covalent adduct.

3. Data Analysis:

  • Deconvolution: Deconvolute the raw mass spectra to obtain the accurate masses of the unmodified protein and the adduct.
  • Quantification: Determine the relative abundance of the unmodified and modified protein at each time point by integrating the respective peak areas.
  • Kinetic Modeling: For each FBSF concentration, plot the percentage of modified protein as a function of time. Fit the data to a pseudo-first-order equation to obtain the observed rate constant (kobs).
  • Determination of kinact/KI: Plot the kobs values against the corresponding FBSF concentrations. The slope of this linear plot represents the second-order rate constant, kinact/KI.
Protocol 2: NMR-Based Kinetic Analysis

NMR spectroscopy can be used to monitor the reaction by observing changes in the chemical shifts of either the protein or FBSF upon covalent bond formation. This is particularly useful for smaller proteins or when using isotopically labeled reagents.

1. Materials and Reagents:

  • FBSF stock solution (e.g., 100 mM in d6-DMSO).
  • 15N-labeled target protein (for monitoring protein signals) or unlabeled protein (for monitoring 19F signals from FBSF).
  • NMR buffer (e.g., 50 mM phosphate buffer in 90% H2O/10% D2O, pH 7.0).
  • NMR spectrometer equipped with a cryoprobe.

2. Experimental Procedure:

  • Sample Preparation: Prepare the protein sample in the NMR buffer to a final concentration of 50-100 µM in an NMR tube.
  • Initial Spectrum: Acquire a baseline spectrum (e.g., 1H-15N HSQC for the protein or a 19F spectrum for FBSF) before the addition of the inhibitor.
  • Reaction Initiation: Add a specific concentration of FBSF to the NMR tube and immediately start acquiring a series of spectra over time.
  • Time-Course Acquisition: Record spectra at regular intervals until the reaction reaches completion or slows significantly.

3. Data Analysis:

  • Spectral Processing: Process the series of spectra to ensure consistent phasing and baseline correction.
  • Signal Integration: Identify a peak corresponding to the unmodified protein or free FBSF that decreases over time and a new peak for the covalent adduct that appears. Integrate the volumes of these peaks at each time point.
  • Kinetic Modeling: Plot the normalized peak intensity of the starting material or product against time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the rate constant.

Reaction Mechanism of Sulfonyl Fluorides with Nucleophilic Residues

The reaction between a sulfonyl fluoride and a nucleophilic amino acid side chain, such as the epsilon-amino group of lysine, proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1] This is a type of nucleophilic substitution at the sulfur center. The reaction is often facilitated by the protein microenvironment, which can help to deprotonate the nucleophile and stabilize the transition state.

G cluster_reaction SuFEx Reaction with Lysine R1 R-SO2F (FBSF) TS [Transition State]* R1->TS Nucleophilic Attack Lys Protein-Lys-NH2 (Nucleophile) Lys->TS P R-SO2-NH-Lys-Protein (Covalent Adduct) TS->P HF H-F TS->HF

Caption: A simplified representation of the SuFEx reaction mechanism.

Conclusion

The validation of in vitro reaction kinetics is a critical step in the development of covalent inhibitors. This guide has provided a comprehensive framework for characterizing the reactivity of 4-fluorobutanesulfonyl fluoride, a representative aliphatic sulfonyl fluoride. By employing the detailed LC-MS and NMR protocols, researchers can obtain robust and reproducible kinetic data. The comparative analysis with aryl sulfonyl fluorides highlights the importance of understanding the structure-reactivity relationships of different sulfonyl fluoride warheads. This knowledge is essential for the rational design of next-generation covalent therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Miyahisa, I., Hori, A., & Hata, M. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14079-14082. [Link]

  • Grimster, N. P., et al. (2016). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry, 81(21), 10467-10474. [Link]

  • Dong, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Wang, L., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(13), 4995-4999. [Link]

  • Zheng, Q., et al. (2023). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology, 19(6), 736-746. [Link]

  • Stojan, J., et al. (2024). Disentangling the formation, mechanism, and evolvement of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged-like inactive complex susceptible to reactivation by a combination of nucleophiles. Protein Science, 33(4), e4950. [Link]

  • Kelly, M. J., et al. (2019). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 58(27), 9039-9043. [Link]

  • Amo, J. M., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1690-1702. [Link]

  • Liu, J., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7111-7118. [Link]

  • Liu, J., et al. (2021). A Genetically Encoded Fluorosulfonyloxybenzoyl-L-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry. Journal of the American Chemical Society, 143(27), 10341-10351. [Link]

  • Narayanan, A., & Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Society Reviews, 54(9), 4247-4268. [Link]

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  • García-Ratés, M. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

  • Hart, G. J., & O'Brien, R. D. (1973). Inactivation Studies of Acetylcholinesterase with Phenylmethylsulfonyl Fluoride. Biochemistry, 12(15), 2940-2945. [Link]

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  • Chihab, A., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. RSC Medicinal Chemistry. [Link]

  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine Drugs, 18(1), 53. [Link]

  • Britton, S., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

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  • Campuzano, I. D. G., et al. (2018). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 29(12), 2469-2479. [Link]

  • Johnson, T. W., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 13(1), 2-16. [Link]

  • Kessler, D. (n.d.). 7.5 High Resolution NMR Spectroscopy. In Peptide Chemistry. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Ali, M. I., & Tonge, P. J. (2026). Only time will tell: Modelling the kinetics of covalent inhibitors. British Journal of Pharmacology. [Link]

  • University of Mustansiriyah. (n.d.). Second order, when n=2. Retrieved from [Link]

  • Genedata. (2022, January 10). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Retrieved from [Link]

  • Johnson, T. W., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Grimster, N. P., et al. (2016). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 18(15), 3702-3705. [Link]

  • Matesic, L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1013-1025. [Link]

  • Matesic, L., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1013-1025. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Fluorobutanesulfonyl Fluoride

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the responsibilities of a scientist extend beyond the successful reaction; they encompass the safe handling and disposal of al...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the responsibilities of a scientist extend beyond the successful reaction; they encompass the safe handling and disposal of all chemical entities involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluorobutanesulfonyl fluoride, a reactive reagent increasingly utilized in drug development and chemical synthesis. Our focus is to provide not just a procedure, but a framework of understanding, ensuring that safety and scientific integrity are upheld at every stage.

Understanding the Hazard: The Chemical Personality of 4-Fluorobutanesulfonyl Fluoride

Before any disposal protocol can be devised, a thorough understanding of the subject's chemical nature is paramount. 4-Fluorobutanesulfonyl fluoride (FBSF) is an organofluorine compound characterized by a sulfonyl fluoride functional group. This group imparts a high degree of reactivity, making it a valuable synthetic tool but also a potential hazard if not handled correctly.

The primary concern with FBSF and other sulfonyl fluorides is their susceptibility to hydrolysis.[1] In the presence of water or other nucleophiles, the sulfur-fluorine bond can be cleaved, leading to the formation of 4-fluorobutanesulfonic acid and the highly corrosive and toxic hydrofluoric acid (HF).[2][3]

Key Hazards:

  • Corrosive: Contact with skin and eyes can cause severe burns.[3]

  • Toxic: Inhalation or ingestion can be harmful.[4]

  • Reactive: Reacts with water and moisture, releasing toxic and corrosive byproducts.[2]

  • Environmental: As a fluorinated organic compound, its release into the environment should be avoided.[5]

Hazard StatementClassification
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 3
Corrosive to the respiratory tractSpecific Target Organ Toxicity

This table summarizes the primary hazards associated with compounds of this class, based on available safety data for related sulfonyl fluorides.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed for the safe neutralization and disposal of small quantities of 4-Fluorobutanesulfonyl fluoride typically used in a laboratory setting. This procedure is predicated on the controlled hydrolysis of the sulfonyl fluoride, followed by the neutralization of the resulting acidic byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of FBSF and its hydrolysis products, stringent adherence to PPE is non-negotiable.[6]

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Ensure to check the glove manufacturer's compatibility chart.[2]

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[6]

  • Body Protection: A buttoned lab coat, long pants, and closed-toe shoes are required.[7]

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood.[2]

Neutralization Procedure: A Controlled Reaction

This procedure should be performed in a well-ventilated chemical fume hood, away from incompatible materials.

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 5 times the volume of the FBSF to be disposed of)

  • Dropping funnel

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), 2M

  • Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) powder

  • pH paper or a calibrated pH meter

Step-by-Step Protocol:

  • Initial Quenching (Hydrolysis):

    • Place a beaker containing a stir bar and a dilute aqueous solution of sodium or potassium hydroxide (2M) on a stir plate within the fume hood. The volume of the basic solution should be at least ten times the volume of the FBSF to be neutralized.

    • Slowly and carefully add the 4-Fluorobutanesulfonyl fluoride to the stirred basic solution dropwise using a dropping funnel. The reaction is exothermic, so a slow addition rate is crucial to control the temperature. An ice bath can be used to cool the reaction vessel if necessary.

    • Allow the mixture to stir for at least one hour at room temperature to ensure complete hydrolysis of the sulfonyl fluoride.

  • Neutralization of Hydrofluoric Acid (HF):

    • After the initial hydrolysis, the solution will contain 4-fluorobutanesulfonate salts and fluoride ions. The primary remaining hazard is the fluoride ion, the conjugate base of hydrofluoric acid.

    • Slowly add calcium carbonate or calcium hydroxide powder to the stirred solution. This will precipitate the fluoride ions as insoluble and much less hazardous calcium fluoride (CaF₂).[8] Do not use sodium bicarbonate, as it can form soluble and toxic sodium fluoride.[8]

    • Continue adding the calcium salt until no further precipitation is observed.

  • Final pH Adjustment and Disposal:

    • Check the pH of the slurry using pH paper or a pH meter. The final pH should be between 6 and 8. If necessary, adjust the pH with a small amount of dilute hydrochloric acid or sodium hydroxide.

    • Once the pH is neutral and the precipitation of calcium fluoride is complete, the mixture can be prepared for disposal.

    • Allow the calcium fluoride precipitate to settle.

    • The liquid supernatant can be decanted and, if local regulations permit, disposed of down the drain with copious amounts of water. It is crucial to consult your institution's hazardous waste disposal guidelines.[9]

    • The solid calcium fluoride precipitate should be collected, filtered, and placed in a sealed, labeled container for disposal as solid chemical waste.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for 4-Fluorobutanesulfonyl fluoride.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Work in a Chemical Fume Hood Start 4-Fluorobutanesulfonyl Fluoride Hydrolysis Step 1: Controlled Hydrolysis (Slow addition to stirred NaOH/KOH solution) Start->Hydrolysis Quench Products Intermediate Products: 4-Fluorobutanesulfonate Salt + Fluoride Ions Hydrolysis->Products Precipitation Step 2: Fluoride Precipitation (Addition of CaCO₃ or Ca(OH)₂) Products->Precipitation FinalProducts Final Mixture: 4-Fluorobutanesulfonate Salt + Calcium Fluoride (CaF₂) Precipitation->FinalProducts pH_Adjust Step 3: pH Adjustment (Check and neutralize to pH 6-8) FinalProducts->pH_Adjust Separation Separation of Liquid and Solid pH_Adjust->Separation LiquidDisposal Liquid Waste (Supernatant) (Dispose according to local regulations) Separation->LiquidDisposal SolidDisposal Solid Waste (CaF₂ Precipitate) (Dispose as solid chemical waste) Separation->SolidDisposal

Caption: A flowchart outlining the safe disposal procedure for 4-Fluorobutanesulfonyl fluoride.

The Chemistry Behind the Curtain: Understanding the Reactions

A deeper understanding of the chemical transformations occurring during disposal reinforces the importance of each step.

Hydrolysis of 4-Fluorobutanesulfonyl Fluoride

The initial step involves the nucleophilic attack of hydroxide ions on the electrophilic sulfur atom of the sulfonyl fluoride. This breaks the S-F bond and forms 4-fluorobutanesulfonic acid and a fluoride salt.

HydrolysisReaction FBSF F-(CH₂)₄-SO₂F NaOH + 2 NaOH(aq) Products F-(CH₂)₄-SO₃⁻Na⁺ + NaF + H₂O NaOH->Products Hydrolysis

Caption: The hydrolysis reaction of 4-Fluorobutanesulfonyl fluoride with sodium hydroxide.

Precipitation of Fluoride

The fluoride ions generated are then precipitated out of the solution as the insoluble salt, calcium fluoride. This is a critical step as it sequesters the hazardous fluoride into a more stable and less bioavailable form.

PrecipitationReaction NaF 2 NaF(aq) CaCO3 + CaCO₃(s) Products CaF₂(s) + Na₂CO₃(aq) CaCO3->Products Precipitation

Caption: The precipitation of fluoride ions using calcium carbonate.

Regulatory Considerations: A Note on Fluorinated Compounds

4-Fluorobutanesulfonyl fluoride belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). While specific regulations for every PFAS compound are not yet established, the U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of PFAS-containing materials, recommending methods that minimize environmental release.[4][5] The described neutralization procedure aligns with this principle by converting the reactive organofluorine compound into less harmful inorganic salts. However, it is imperative to always consult and adhere to the specific disposal regulations set forth by your institution and local authorities.[9]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of reactive chemicals like 4-Fluorobutanesulfonyl fluoride is a fundamental aspect of responsible scientific practice. By understanding the underlying chemical principles and adhering to a well-defined, step-by-step protocol, researchers can ensure a safe laboratory environment for themselves and their colleagues while minimizing their environmental impact. This guide serves as a foundational resource, empowering you to handle and dispose of this valuable reagent with the confidence and care it demands.

References

  • EH&S. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Digital pH. (n.d.). Hydrofluoric (HF) Acid Neutralization.
  • U.S. EPA. (2025, September 12). Personal Protective Equipment.
  • Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers.
  • CDC. (n.d.). Sulfuryl fluoride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from Centers for Disease Control and Prevention.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • University of Illinois. (n.d.). Hydrofluoric Acid. Retrieved from University of Illinois Division of Research Safety.
  • Purdue University. (n.d.). PMSF. Retrieved from Purdue University Environmental Health and Safety.
  • Connelly, A. (2017, March 26). The use of hydrofluoric acid in the laboratory.
  • Fisher Scientific. (2010, November 6).
  • Sigma-Aldrich. (2025, November 6).
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  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID.
  • U.S. EPA. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (n.d.).
  • Wikipedia. (n.d.). Perfluorobutanesulfonyl fluoride.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16).
  • Haihang Industry. (n.d.). MSDS of Perfluorobutanesulfonyl Fluoride.
  • U.S. EPA. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • EPA's Updated Guidance on Destruction and Disposal of PFAS. (2024, May 3).
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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
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  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.). Lirias.
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  • Sulfonyl Fluoride Inhibitors of F
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Handling

Personal protective equipment for handling 4-Fluorobutanesulphonyl fluoride

Handling 4-Fluorobutanesulfonyl fluoride (CAS 660-14-0) requires a paradigm shift in standard laboratory safety. As a bifunctional molecule featuring both a primary alkyl fluoride and a highly reactive sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Fluorobutanesulfonyl fluoride (CAS 660-14-0) requires a paradigm shift in standard laboratory safety. As a bifunctional molecule featuring both a primary alkyl fluoride and a highly reactive sulfonyl fluoride group, it is a potent electrophile widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a chemical probe for modifying tyrosine residues[1][2].

However, the very properties that make sulfonyl fluorides excellent SuFEx hubs—their thermodynamic stability and resistance to reduction—make them deceptively dangerous to human tissue[2]. Unlike sulfonyl chlorides, which hydrolyze rapidly upon contact with ambient moisture, sulfonyl fluorides can remain intact long enough to penetrate the lipid bilayer of the skin. Once intracellular, they undergo enzymatic or basic hydrolysis, releasing highly toxic hydrogen fluoride (HF) deep within the tissue[3].

To build a self-validating safety culture in your laboratory, you must understand the causality behind the hazards and implement strict, step-by-step operational controls.

Mechanistic Hazard Profile

The danger of 4-fluorobutanesulfonyl fluoride lies in its dual reactivity. While the primary C-F bond is relatively inert, the S-F bond is kinetically activated by biological nucleophiles or basic microenvironments[1]. If accidentally absorbed through the skin or inhaled, the molecule bypasses surface-level detection and hydrolyzes intracellularly. The released HF binds to systemic calcium and magnesium, leading to severe tissue necrosis, deep bone pain, and potentially fatal hypocalcemia[3].

HazardPathway A 4-Fluorobutanesulfonyl Fluoride (Intact Electrophile) B SuFEx Reaction (In Vitro) Target Nucleophile (e.g., Tyrosine) A->B Controlled D Accidental Exposure (Skin/Inhalation) A->D Uncontrolled C Stable Sulfonate Ester (Desired Product) B->C E Intracellular Hydrolysis (Enzymatic/Basic) D->E F Release of Hydrogen Fluoride (HF) & 4-Fluorobutanesulfonate E->F G Tissue Necrosis & Systemic Hypocalcemia F->G Ca2+ Depletion

Figure 1: Divergent pathways: controlled SuFEx reactivity versus toxic intracellular HF release.

Quantitative Physical Properties

Understanding the physical state of the chemical dictates how we transfer and store it.

PropertyValueOperational Implication
CAS Number 660-14-0Unique identifier for safety tracking and SDS retrieval[4].
Molecular Weight 158.16 g/mol Required for precise stoichiometric SuFEx calculations[4].
Physical State Liquid (Predicted)Must be handled via positive-displacement syringes to prevent dripping.
Boiling Point ~207.1 °CLow volatility at RT, but mechanical aerosolization poses severe inhalation risks[4].
Density ~1.25 g/cm³Heavier than water; phase separation will occur during biphasic quenching[4].

Required Personal Protective Equipment (PPE)

Because the primary threat is delayed HF exposure via skin permeation, standard laboratory PPE is insufficient. You must dress to prevent lipophilic permeation and have immediate countermeasures ready.

PPE CategorySpecificationMechanistic Justification
Hand Protection Inner: Nitrile (5 mil)Outer: Neoprene or Butyl RubberSulfonyl fluorides are highly lipophilic and will permeate thin nitrile over time. Neoprene provides superior resistance to both the organic parent compound and any HF formed via surface hydrolysis.
Eye/Face Chemical splash goggles + Full face shieldProtects mucous membranes from aerosolized reagent or accidental HF outgassing during exothermic quenching steps.
Body Flame-resistant (FR) lab coat + Neoprene apronThe apron acts as an impermeable barrier, stopping bulk liquid spills from soaking into woven lab coat fabrics and reaching the skin.
Respiratory Certified Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile fluorides. Inhalation of sulfonyl fluorides causes severe pulmonary edema due to HF formation directly in the lungs[3].
First Aid (Mandatory) 2.5% Calcium Gluconate Gel Must be physically present on the bench before opening the reagent. Provides a sacrificial calcium source to bind HF before it depletes bone calcium.

Standard Operating Procedure: Setup, Execution, and Quenching

To ensure a self-validating system, every step of the SuFEx workflow must account for the containment of the active S-F bond and its eventual destruction.

Workflow S1 1. Preparation Verify Hood & Ca-Gluconate S2 2. PPE Donning Double Gloves & Face Shield S1->S2 S3 3. Transfer Positive-Displacement Syringe S2->S3 S4 4. Quenching Amine/Basic Hydrolysis S3->S4 S5 5. Disposal Segregated Fluoride Waste S4->S5

Figure 2: Step-by-step operational workflow for the safe handling and disposal of sulfonyl fluorides.

Step-by-Step Methodology

Step 1: Pre-Operational Readiness

  • Verify fume hood airflow.

  • Place an unopened tube of 2.5% Calcium Gluconate gel directly adjacent to your workspace.

  • Prepare a quenching bath (e.g., 1M NaOH or an ethanolamine solution) in advance.

Step 2: Reagent Transfer

  • Do not use standard air-displacement pipettes; the high density (~1.25 g/cm³) will cause the liquid to drip, contaminating the bench[4].

  • Use a glass, positive-displacement syringe equipped with a stainless steel needle to transfer 4-fluorobutanesulfonyl fluoride.

Step 3: Reaction Execution

  • Add the sulfonyl fluoride dropwise to your reaction vessel containing the target nucleophile and SuFEx catalyst (e.g., DBU or BTMG)[2].

  • Keep the reaction sealed under an inert atmosphere (N₂/Ar) to prevent premature hydrolysis and HF outgassing.

Step 4: Chemical Quenching (Critical Safety Step)

  • Causality: Never dispose of unreacted sulfonyl fluorides directly into aqueous waste. They will slowly hydrolyze over days, pressurizing the waste carboy with HF and SO₂ gases.

  • Protocol: Cool the reaction mixture to 0 °C. Slowly add an excess of a primary amine (e.g., ethanolamine) or 1M NaOH under vigorous stirring.

  • Stir for a minimum of 2 hours. The amine reacts via SuFEx to form a highly stable, non-toxic sulfonamide, while NaOH forces complete hydrolysis to the sulfonate and sodium fluoride (NaF).

Step 5: Waste Segregation

  • Transfer the quenched mixture to a designated, clearly labeled "Fluoride/Corrosive Waste" container.

  • Strict Rule: Do not mix this waste with acidic waste streams. Acidifying the quenched mixture will protonate the fluoride ions, regenerating volatile HF gas.

Emergency Response Plan

If an exposure occurs, speed is critical. The goal is to neutralize the HF generated by the hydrolysis of the sulfonyl fluoride.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for exactly 5 minutes (do not delay further treatment). Wearing clean neoprene gloves, generously apply 2.5% Calcium Gluconate gel to the burn site. Massage it in continuously until medical help arrives.

  • Inhalation: Move the victim to fresh air immediately. Inhalation of sulfonyl fluorides can cause delayed pulmonary edema[3]. Administer oxygen if available and seek emergency medical attention.

  • Spill Cleanup: Do not use water to clean up a raw spill, as it will generate HF. Cover the spill with a dry, basic absorbent (e.g., calcium carbonate or a specialized acid-neutralizing spill kit) to simultaneously absorb the liquid and neutralize any evolving HF. Sweep up using non-sparking plastic tools and place in a sealed, ventilated container for hazardous waste disposal.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Chemical Biology URL:[Link]

  • Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF) Source: PubMed (Toxicology Letters) URL:[Link]

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